4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO2S/c1-10(2,3)16-19(17,18)7-4-5-9(12)8(6-7)11(13,14)15/h4-6,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOERVVBCAYSQDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674371 | |
| Record name | 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-06-8 | |
| Record name | 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-06-8), a fluorinated aromatic sulfonamide of significant interest to researchers in medicinal chemistry and drug discovery. While detailed studies on this specific molecule are not abundant in public literature, this paper synthesizes available data, outlines a robust and plausible synthetic pathway, and explores its potential applications based on well-established structure-activity relationships of its constituent moieties. This document serves as a foundational resource for scientists and professionals engaged in the design and development of novel therapeutic agents and functional organic materials.
Introduction and Molecular Overview
This compound is a synthetic organic compound characterized by a highly functionalized benzene ring. Its structure incorporates three key features that are of high value in modern pharmacology: a sulfonamide group, a trifluoromethyl (-CF3) group, and a bromine atom.
-
Sulfonamide Core: The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis for a wide array of drugs, including antibacterial agents, diuretics, and anti-inflammatory compounds[1]. Its ability to act as a hydrogen bond donor and acceptor allows for strong interactions with biological targets[2].
-
Trifluoromethyl Group: The incorporation of a -CF3 group is a widely used strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[3][4]. These properties can lead to better oral bioavailability and central nervous system penetration[3].
-
Bromo-Aromatic System: The bromine atom provides a site for further chemical modification through cross-coupling reactions, offering a versatile handle for library synthesis. It also contributes to the molecule's overall lipophilicity and can engage in halogen bonding, a specific type of non-covalent interaction with biological receptors[4].
-
N-tert-butyl Group: The sterically bulky tert-butyl group enhances lipophilicity and can influence the compound's pharmacokinetic profile and binding selectivity[5]. However, its size can also present steric challenges during synthesis[6].
This unique combination of functional groups makes CAS 1020253-06-8 a valuable building block for creating novel chemical entities with potential therapeutic applications.
Physicochemical and Spectroscopic Profile
While experimentally determined data for this specific compound is not widely published, a profile can be constructed from supplier information and analysis of its structural analogues.
Physicochemical Properties
The properties of the target compound and its key synthetic precursor are summarized below. The data for the final product are largely predicted or inferred, while data for the precursor is more established.
| Property | This compound | 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride |
| CAS Number | 1020253-06-8[7][8][9][10] | 351003-47-9[11][12] |
| Molecular Formula | C₁₁H₁₃BrF₃NO₂S[7][8][9] | C₇H₃BrClF₃O₂S |
| Molecular Weight | 360.19 g/mol [7][8] | 323.51 g/mol |
| Appearance | Likely a white to off-white solid | Light yellow solid or liquid[11] |
| Melting Point | Not available | 32-33 °C[11] |
| Boiling Point | Not available | 290.6 °C at 760 mmHg[11] |
| Density | Not available | 1.833 g/mL at 25 °C |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | Reacts with water; Soluble in aprotic organic solvents |
| Purity | Typically offered at ≥97%[7] | Typically offered at ≥97% |
Predicted Spectroscopic Data
No publicly available experimental spectra exist for the title compound. However, based on its structure and known chemical shifts of related compounds, the following key features can be predicted for its ¹H and ¹³C NMR spectra.
¹H NMR (Predicted, in CDCl₃):
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets or distinct doublets and doublet of doublets in the range of δ 7.5-8.2 ppm. The proton ortho to the bromine will likely be the most downfield.
-
Sulfonamide N-H (1H): A broad singlet, typically in the range of δ 4.5-5.5 ppm, the position of which can be concentration-dependent and will exchange with D₂O.
-
tert-Butyl Protons (9H): A sharp singlet around δ 1.2-1.4 ppm, integrating to nine protons.
¹³C NMR (Predicted, in CDCl₃):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbon bearing the SO₂N group will be downfield, as will the carbon attached to the -CF₃ group. The C-Br bond will also influence the shift of its attached carbon.
-
Trifluoromethyl Carbon (1C): A quartet (due to ¹J C-F coupling) in the region of δ 120-130 ppm.
-
tert-Butyl Carbons (2 types): A quaternary carbon signal around δ 55-60 ppm and a methyl carbon signal around δ 30 ppm.
Synthesis and Reaction Mechanism
The most direct and industrially relevant synthesis of this compound involves the reaction of its corresponding sulfonyl chloride with tert-butylamine.
Key Precursor: 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
The critical starting material is 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (CAS 351003-47-9) . This precursor is commercially available from various chemical suppliers[11][12]. Its synthesis, while not trivial, can be achieved via a multi-step sequence starting from a simpler substituted benzene, likely involving nitration, reduction, diazotization, and subsequent conversion to the sulfonyl chloride, a general strategy outlined in related patents[13][14].
Proposed Synthesis Protocol
This protocol describes a robust method for the laboratory-scale synthesis of the title compound.
Reaction: 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride + tert-Butylamine → this compound
Materials:
-
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)
-
tert-Butylamine (1.2 eq)
-
Triethylamine or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 30 minutes. The triethylamine acts as a base to neutralize the HCl byproduct.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.
Causality and Self-Validation:
-
Why 0 °C? The initial reaction is exothermic; cooling prevents potential side reactions and ensures controlled formation of the sulfonamide.
-
Why an external base? The reaction generates one equivalent of HCl. A non-nucleophilic base like triethylamine is required to scavenge this acid, preventing it from protonating the tert-butylamine and stopping the reaction.
-
Why the specific wash sequence? The HCl wash removes excess triethylamine and unreacted tert-butylamine. The NaHCO₃ wash removes any residual acidic impurities. The brine wash helps to remove water from the organic phase. This systematic workup ensures the isolation of a clean product. The patent literature notes that N-tert-butylation can be challenging due to steric hindrance, so careful control of conditions and stoichiometry is key to achieving a reasonable yield[6].
Potential Applications and Fields of Research
Given the absence of specific studies on this compound, its potential applications are inferred from the well-documented biological activities of its structural components. It represents a promising scaffold for discovery in several areas.
Anticancer Drug Discovery
Many benzenesulfonamide derivatives have been designed as potent anticancer agents. They often function by inhibiting carbonic anhydrase (CA) isozymes, such as CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to cancer cell survival and proliferation. The structural features of the title compound are consistent with those of known CA inhibitors.
Antimicrobial Research
The sulfonamide moiety is the defining feature of sulfa drugs, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria[1]. The trifluoromethyl group can enhance lipophilicity, potentially improving penetration through bacterial cell walls[15]. Therefore, this compound could be a candidate for developing new antibacterial agents, particularly against resistant strains where novel structures are needed[16][17].
Agrochemical Development
Sulfonamide derivatives are also prevalent in the agrochemical industry, serving as herbicides and fungicides. The mechanism often involves the inhibition of key plant or fungal enzymes. The high lipophilicity imparted by the -CF3 and tert-butyl groups could enhance uptake and translocation in target organisms.
Cardiovascular Research
Certain N-substituted benzenesulfonamides have been shown to possess activity on the cardiovascular system, including effects on blood pressure and coronary resistance[18]. While the specific substitution pattern of the title compound does not immediately suggest a known cardiovascular target, it could serve as a starting point for exploring this therapeutic area.
Safety and Handling
A complete Safety Data Sheet (SDS) should be consulted before handling this chemical. General precautions for aromatic sulfonamides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound (CAS 1020253-06-8) is a compound with significant untapped potential. Its structure combines several pharmacologically important features, positioning it as a versatile building block for drug discovery and materials science. While specific biological data is currently lacking in the public domain, this guide provides a solid, scientifically-grounded framework for its synthesis, handling, and potential avenues of investigation. Researchers are encouraged to use this document as a starting point for exploring the unique properties and applications of this promising molecule.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. CAS 424818-25-7: N-tert-Butyl-3-nitro-benzenesulfonamide [cymitquimica.com]
- 6. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. eMolecules this compound | Fisher Scientific [fishersci.com]
- 11. Page loading... [guidechem.com]
- 12. manchesterorganics.com [manchesterorganics.com]
- 13. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 14. 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | 54403-98-4 | Benchchem [benchchem.com]
- 15. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
- 18. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide, a fluorinated building block of significant interest to researchers in drug discovery and materials science. While specific experimental data for this compound is not extensively documented in peer-reviewed literature, this guide synthesizes available information, presents computationally predicted properties, and offers detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This document is intended to serve as a valuable resource for scientists and researchers, enabling a thorough understanding and practical application of this compound.
Introduction
This compound (CAS No. 1020253-06-8) is a substituted aromatic sulfonamide. The presence of a bromine atom, a trifluoromethyl group, and a tert-butyl group on the benzenesulfonamide core imparts a unique combination of lipophilicity, metabolic stability, and chemical reactivity.[1][2][3][4][5][6][7] Trifluoromethylated compounds, in particular, are of high interest in medicinal chemistry due to their potential to enhance binding affinity, improve metabolic stability, and modulate bioavailability.[8] This guide will delve into the structural and physicochemical characteristics of this compound, providing both foundational knowledge and practical methodologies for its analysis.
Chemical Identity and Structure
The structural representation and key identifiers for this compound are presented below.
Caption: Chemical Identity of the Target Compound.
Physicochemical Properties: A Hybrid Approach
Due to the limited availability of experimental data, this section presents a combination of known information for closely related compounds and computationally predicted values for the target molecule.
Physical State and Appearance
Based on analogous compounds, this compound is expected to be a solid at room temperature.
Summary of Physicochemical Data
The following table summarizes the available and predicted physicochemical properties. It is crucial to note that predicted values should be confirmed experimentally.
| Property | Value (Predicted/Analog Data) | Source/Method |
| Melting Point (°C) | 32-33 (for 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride) | [9] |
| Boiling Point (°C) | 290.6 at 760 mmHg (for 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride) | [9] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, Methanol) | General behavior of similar compounds |
| pKa | ~2 and 5-7.5 (predicted for sulfonamides) | [1][7] |
| logP (Octanol/Water) | 2.9086 (calculated for 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide) | [2] |
Synthesis Pathway
The synthesis of this compound can be logically approached through the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with tert-butylamine.[10][11]
Caption: Proposed Synthesis Pathway.
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.[12][13][14][15]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range is the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its application in research and development.[16][17][18]
Protocol: Shake-Flask Method for Aqueous and Organic Solubility
-
Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC or UV-Vis spectroscopy.
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a compound at a given pH.[1][7][19][20][21]
Protocol: Potentiometric Titration
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid or base, recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the first or second derivative of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a key parameter in drug design.[3][5][6][22][23]
Protocol: Shake-Flask Method
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, this section describes the expected spectroscopic features based on its chemical structure and general principles of spectroscopy for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the tert-butyl protons. The aromatic protons will likely appear as complex multiplets in the downfield region (around 7-8 ppm). The nine equivalent protons of the tert-butyl group should give a sharp singlet in the upfield region (around 1.3-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbons of the tert-butyl group, and the carbon attached to the trifluoromethyl group. The trifluoromethyl group will cause splitting of the signal for the carbon to which it is attached.[24]
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[25]
Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches (asymmetric and symmetric), and C-F stretches of the trifluoromethyl group.[26][27][28]
-
N-H Stretch: A band in the region of 3200-3300 cm⁻¹.
-
S=O Stretches: Strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: An intense peak corresponding to the molecular weight of the compound (360.19 g/mol ) should be observed. The isotopic pattern of this peak will be characteristic of a molecule containing one bromine atom.
-
Fragmentation: Common fragmentation pathways for benzenesulfonamides include cleavage of the S-N bond and loss of SO₂.[2][4][29][30][31]
Conclusion
This compound is a compound with significant potential in chemical and pharmaceutical research. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties. The detailed experimental protocols included herein are designed to empower researchers to generate reliable data for this compound, thereby facilitating its effective application in their studies. As with any chemical, appropriate safety precautions should be taken when handling and performing experiments with this compound.
References
- 1. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Page loading... [guidechem.com]
- 10. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst [jsynthchem.com]
- 11. nbinno.com [nbinno.com]
- 12. southalabama.edu [southalabama.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chm.uri.edu [chm.uri.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. m.youtube.com [m.youtube.com]
- 18. lifechemicals.com [lifechemicals.com]
- 19. researchgate.net [researchgate.net]
- 20. Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media | Semantic Scholar [semanticscholar.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. rsc.org [rsc.org]
- 25. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. One moment, please... [ripublication.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Technical Guide to 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS: 1020253-06-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide, a halogenated organic compound of significant interest in medicinal chemistry and synthetic research. We will delve into its fundamental physicochemical properties, outline a plausible synthetic route and purification strategy, discuss modern analytical techniques for its characterization, and explore its potential applications as a key building block in drug discovery. This guide is intended to serve as a foundational resource, grounded in established chemical principles and supported by authoritative data, for professionals engaged in advanced chemical research.
Introduction: A Molecule of Strategic Importance
The benzenesulfonamide scaffold is a cornerstone in pharmaceutical development, forming the structural basis for a wide array of therapeutic agents. The strategic incorporation of specific functional groups onto this core structure allows for the fine-tuning of a molecule's pharmacological profile. This compound is a prime example of such strategic design.
-
The Trifluoromethyl Group (-CF₃): This moiety is widely employed in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity. Its strong electron-withdrawing nature can significantly modulate the acidity of nearby protons and the overall electronic properties of the aromatic ring.
-
The Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle. It can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a gateway to a vast chemical space for lead optimization and the creation of compound libraries.
-
The N-tert-butyl Group: This bulky alkyl group can provide steric hindrance, potentially influencing the molecule's conformation and protecting the sulfonamide nitrogen from metabolic degradation.
This unique combination of functional groups makes the title compound a valuable intermediate for synthesizing complex, high-value molecules for biological screening and drug development.
Physicochemical Properties and Identifiers
Precise identification and characterization are paramount in scientific research. The core properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1020253-06-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | [2][3][4] |
| Molecular Weight | 360.19 g/mol | [1][2][3] |
| SMILES | CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | [1][3] |
| InChI Key | LOERVVBCAYSQDS-UHFFFAOYSA-N | [1][4] |
| Appearance | White to off-white solid (typical) | N/A |
| Storage | Store at 2-8°C in a dry, dark environment | [2] |
Synthesis and Purification Strategy
While specific proprietary synthesis methods may vary, a logical and robust synthetic pathway can be proposed based on fundamental organic chemistry principles. The most direct approach involves the reaction of a sulfonyl chloride intermediate with tert-butylamine.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 1-bromo-2-(trifluoromethyl)benzene.
-
Chlorosulfonation: The starting aryl bromide is reacted with chlorosulfonic acid to install the sulfonyl chloride group, primarily at the para-position to the bromine atom due to steric and electronic directing effects.
-
Amination/Sulfonamide Formation: The resulting 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride is then reacted with tert-butylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the desired N-tert-butyl sulfonamide.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Sulfonamide Formation (Step 2)
This protocol describes the reaction of the sulfonyl chloride intermediate with tert-butylamine. This step is critical as it forms the final product.
-
Reactor Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0°C using an ice bath.
-
Rationale: An inert atmosphere and dry conditions are crucial to prevent hydrolysis of the reactive sulfonyl chloride. Cooling the reaction controls the exothermicity of the amination.
-
-
Base and Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.
-
Rationale: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards the product.
-
-
Reaction: Add the amine/base solution dropwise to the stirred sulfonyl chloride solution at 0°C over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is fully consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Rationale: The aqueous workup removes the triethylamine hydrochloride salt and any remaining water-soluble impurities.
-
Purification
The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is generally effective at separating the desired product from non-polar impurities and polar byproducts.
Analytical Characterization
Confirming the identity, purity, and structure of the final compound is a non-negotiable step in synthesis. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
Caption: Standard workflow for the purification and analysis of a synthetic compound.
| Analytical Technique | Purpose & Expected Observations |
| ¹H NMR | Confirms the presence of all proton environments. Expect signals for the tert-butyl group (singlet, ~1.2 ppm, 9H), the sulfonamide N-H (broad singlet), and the aromatic protons (multiplets in the aromatic region, ~7.5-8.5 ppm, 3H). |
| ¹³C NMR | Confirms the carbon backbone. Expect signals for the tert-butyl carbons, and the distinct aromatic carbons, including those bonded to Br and CF₃. |
| ¹⁹F NMR | Provides unambiguous confirmation of the trifluoromethyl group, typically observed as a sharp singlet. |
| Mass Spectrometry (MS) | Determines the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition (C₁₁H₁₃BrF₃NO₂S). The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be a key diagnostic feature. |
| HPLC/UPLC | Assesses the purity of the final compound. A single, sharp peak indicates a high degree of purity, which can be quantified against a standard. |
Safety, Handling, and Storage
Adherence to safety protocols is essential when handling any research chemical. While comprehensive toxicity data for this specific compound is not widely available, information can be inferred from its safety data sheet and chemical class.[5]
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, impervious gloves, and a lab coat. Use a full-face respirator if exposure limits are exceeded or irritation occurs.[5] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Remove contaminated clothing and wash skin with soap and water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.[5] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus.[5] |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator (2-8°C) is recommended for long-term stability.[2] |
| Ecological Information | No specific data is available on persistence, bioaccumulation, or toxicity to aquatic life. Avoid release into the environment.[5] |
Conclusion
This compound is a well-defined chemical entity with significant potential as an intermediate in the synthesis of novel compounds for drug discovery and materials science. Its key attributes—a defined molecular weight of 360.19 g/mol and a formula of C₁₁H₁₃BrF₃NO₂S—are complemented by its strategic functional groups. The trifluoromethyl moiety offers metabolic stability, while the bromo group provides a reactive site for further chemical elaboration. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and safely handle this valuable compound in their pursuit of scientific innovation.
References
Spectroscopic Profile of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for the novel sulfonamide derivative, 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The synthesis of this and related compounds has garnered significant interest for its potential applications in medicinal chemistry, making a thorough understanding of its structural characterization paramount.
Introduction: The Significance of Spectroscopic Characterization
In the realm of modern drug discovery and development, the unambiguous determination of a molecule's structure is a critical first step. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools that provide a detailed "fingerprint" of a compound, revealing its atomic connectivity, functional groups, and overall molecular architecture. For a complex molecule like this compound, a multi-faceted spectroscopic approach is essential to confirm its identity and purity, which are fundamental prerequisites for any further biological or pharmacological evaluation. This guide will delve into the theoretical underpinnings and practical application of these techniques for the comprehensive characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Due to the absence of publicly available experimental spectra for this compound, the following data is based on validated prediction models. These predictions are generated using advanced computational algorithms that provide reliable estimations of chemical shifts.[1]
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 | d | 1H | Ar-H |
| ~ 7.9 | d | 1H | Ar-H |
| ~ 7.8 | dd | 1H | Ar-H |
| ~ 5.5 | s | 1H | N-H |
| 1.3 | s | 9H | C(CH₃)₃ |
Rationale behind the Assignments:
-
The aromatic protons are expected to appear in the downfield region (7.8-8.1 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing substituents (Br, CF₃, and SO₂NHR). The observed splitting patterns (doublets and a doublet of doublets) arise from the coupling between adjacent protons on the ring.
-
The N-H proton of the sulfonamide group is anticipated to be a broad singlet around 5.5 ppm, and its chemical shift can be highly dependent on the solvent and concentration.
-
The nine protons of the tert-butyl group are magnetically equivalent and therefore appear as a sharp singlet at approximately 1.3 ppm in the upfield region.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 140 | Ar-C |
| ~ 135 | Ar-C |
| ~ 132 | Ar-C |
| ~ 130 (q) | C-CF₃ |
| ~ 128 | Ar-C |
| ~ 125 | Ar-C |
| ~ 122 (q) | CF₃ |
| ~ 55 | C(CH₃)₃ |
| ~ 30 | C(CH₃)₃ |
Rationale behind the Assignments:
-
The aromatic carbons are found in the 125-140 ppm range. The carbon attached to the bromine and the carbon bearing the trifluoromethyl group are expected to be significantly influenced by these substituents.
-
The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
The quaternary carbon of the tert-butyl group is expected around 55 ppm, while the methyl carbons will resonate further upfield at approximately 30 ppm.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
References
An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and complex organic molecules is fundamental to all stages of chemical research, from reaction optimization and purification to final formulation. This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS: 1020253-06-8). While specific experimental solubility data for this compound is not widely published, this document synthesizes foundational chemical principles and established methodologies to empower researchers. It offers a predictive analysis based on molecular structure, introduces theoretical frameworks such as Hansen Solubility Parameters (HSP) for solvent selection, and provides a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to effectively work with and formulate this compound.
Introduction and Physicochemical Profile
This compound is a complex sulfonamide derivative whose utility in medicinal chemistry and organic synthesis necessitates a thorough understanding of its physical properties. Solubility, in particular, dictates the choice of solvents for synthesis, purification, analysis, and formulation, directly impacting process efficiency, yield, and bioavailability.
The compound's fundamental properties are summarized below.[1][2][3]
| Property | Value | Source |
| CAS Number | 1020253-06-8 | J&K Scientific[1], Pharmaffiliates[2] |
| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | J&K Scientific[1] |
| Molecular Weight | 360.19 g/mol | J&K Scientific[1], Pharmaffiliates[2] |
| IUPAC Name | This compound | PubChem[1] |
A precise understanding of its solubility across a range of organic solvents is a critical first step in its practical application.
Molecular Structure Analysis and Predicted Solubility Behavior
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is driven by intermolecular forces. A detailed analysis of the functional groups within this compound allows for a qualitative prediction of its solubility profile.
-
Sulfonamide Group (-SO₂NH-) : This is the most polar and interactive part of the molecule. The N-H bond is weakly acidic and can act as a hydrogen bond donor.[4] The two oxygen atoms are strong hydrogen bond acceptors. This group will favor interactions with polar solvents, especially those capable of hydrogen bonding (e.g., alcohols) and those with strong dipoles (e.g., acetone, DMSO).
-
Aromatic Ring : The benzene ring is inherently nonpolar and will contribute to solubility in solvents with aromatic character (e.g., toluene) or through dispersion forces in less polar solvents.
-
Trifluoromethyl Group (-CF₃) : This is a highly electron-withdrawing and lipophilic group. It does not participate in hydrogen bonding but contributes to dipole-dipole interactions and van der Waals forces. Its presence generally increases solubility in nonpolar and moderately polar aprotic solvents.
-
Bromo Group (-Br) : The bromine atom is a bulky, polarizable halogen that contributes to dispersion forces and weak dipole interactions, enhancing solubility in nonpolar to moderately polar solvents like chlorinated hydrocarbons.
-
N-tert-butyl Group (-C(CH₃)₃) : This is a large, nonpolar, and sterically hindering alkyl group. It significantly increases the lipophilicity of the molecule and will sterically shield the polar sulfonamide group, potentially reducing solubility in highly polar, protic solvents while favoring solubility in nonpolar solvents like hexanes.
Predicted Solubility Trends:
-
High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone, due to strong dipole-dipole interactions.
-
Moderate to Good Solubility Expected: In alcohols (Methanol, Ethanol) and chlorinated solvents (Dichloromethane, Chloroform), which can engage in hydrogen bonding and accommodate the molecule's mixed polarity.
-
Low to Sparingly Soluble Expected: In highly polar protic solvents like water, where the large lipophilic portions of the molecule dominate.[5]
-
Sparingly Soluble to Insoluble Expected: In purely nonpolar aliphatic solvents like Hexane or Heptane, where the polar sulfonamide group is difficult to solvate.
Theoretical Framework: Hansen Solubility Parameters (HSP)
For a more quantitative prediction beyond qualitative principles, the Hansen Solubility Parameters (HSP) provide a powerful framework.[6][7] The theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd : Energy from dispersion forces.
-
δp : Energy from polar (dipole) forces.
-
δh : Energy from hydrogen bonding forces.[8]
Every solvent and solute can be assigned a point (δd, δp, δh) in 3D "Hansen space." The principle states that substances with closer HSP values are more likely to be miscible.[6] A solute's solubility is often represented as a sphere in this space; solvents whose coordinates fall within this sphere are considered good solvents.
Caption: Conceptual diagram of the Hansen Solubility Sphere. Solvents inside the sphere are likely to dissolve the solute.
By experimentally testing the solubility of this compound in a range of well-characterized solvents, one can calculate its specific HSP values. This allows for the predictive screening of hundreds of other solvents or the design of optimal solvent blends without exhaustive empirical testing.[9]
Gold-Standard Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To obtain definitive, high-quality solubility data, the equilibrium shake-flask method is the most reliable and widely used technique, consistent with ICH Q6A guidelines.[10][11][12] This method determines the thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature.
Causality Behind Protocol Choices:
-
Excess Solute: Using an excess of solid material ensures that the solvent becomes saturated, which is the definition of a solubility limit.
-
Equilibration Time: A prolonged agitation period (24-72 hours) is crucial to ensure the system reaches thermodynamic equilibrium. Kinetic solubility, measured over shorter periods, can often overestimate the true, stable solubility.
-
Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath ensures that the results are reproducible and relevant to the intended application conditions.
-
Phase Separation: Centrifugation or filtration is a critical step to remove all undissolved solid particles. Any suspended solids in the analyzed sample will artificially inflate the measured solubility.
-
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for analysis due to its high specificity, sensitivity, and accuracy in quantifying the concentration of the dissolved analyte.
Workflow: Shake-Flask Solubility Determination
Caption: Standard operating procedure for the shake-flask equilibrium solubility measurement.
Step-by-Step Methodology:
-
Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., ~10-20 mg) of this compound. The key is to ensure solid is visible after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator inside a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate for at least 24 hours. A 48-hour or 72-hour time point should be checked to confirm that the concentration is no longer changing, verifying equilibrium.
-
Phase Separation: Remove the vials and allow them to stand for 30 minutes for large particles to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining fine solid particles.
-
Sampling: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid pellet.
-
Dilution: Immediately dilute the aliquot with a known volume of HPLC mobile phase (e.g., 900 µL, for a 1:10 dilution) to prevent precipitation.
-
Analysis: Quantify the concentration of the diluted sample using a validated HPLC method with a standard curve prepared from known concentrations of the compound.
-
Calculation: Determine the solubility (S) using the formula: S (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]
Data Interpretation and Practical Applications
The quantitative solubility data obtained from the protocol above is invaluable for several key applications:
-
Reaction Chemistry: Selecting a solvent in which the starting materials are sufficiently soluble is crucial for achieving optimal reaction rates and yields. For this compound, solvents like DMF or Dichloromethane are likely good candidates.
-
Purification (Recrystallization): The ideal recrystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature. The experimental data will allow for the rational selection of such a solvent or solvent/anti-solvent pair.
-
Analytical Method Development: Understanding solubility is essential for preparing stock solutions and standards for HPLC, NMR, and other analytical techniques. DMSO is often used for this purpose due to its broad solubilizing power.
-
Pharmaceutical Formulation: For drug development professionals, solubility data is a cornerstone of pre-formulation studies. It influences the choice of excipients and the feasibility of different dosage forms (e.g., oral solids vs. solutions).[12][13]
Conclusion
While specific, publicly available experimental data on the solubility of this compound is limited, a robust scientific framework allows for strong predictions and a clear path to empirical determination. The molecule's structure, with its combination of polar sulfonamide and large lipophilic moieties, suggests a complex solubility profile, with highest solubility likely in polar aprotic solvents. Theoretical tools like Hansen Solubility Parameters can further refine solvent selection. For definitive data, the equilibrium shake-flask method remains the gold standard. By following the detailed protocol provided, researchers can generate the high-quality, reliable solubility data needed to accelerate their research and development efforts.
References
- 1. jk-sci.com [jk-sci.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. bmj.com [bmj.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Solubility parameters (HSP) [adscientis.com]
- 9. paint.org [paint.org]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 13. pharmatutor.org [pharmatutor.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Physicochemical Properties
4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide is a halogenated and fluorinated aromatic sulfonamide.[1][2][3] Its structure combines several functionalities that influence its physical and chemical behavior. The molecular formula is C₁₁H₁₃BrF₃NO₂S, and it has a molecular weight of 360.19 g/mol .[1][3][4]
| Property | Value | Source |
| CAS Number | 1020253-06-8 | [1][3][4] |
| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | [1][3][4] |
| Molecular Weight | 360.19 g/mol | [1][3][4] |
| Physical State | Solid (inferred) | |
| Melting Point | Data not available for this specific compound. For the structurally similar 4-Bromo-N-tert-butyl-benzenesulfonamide, the melting point is 112-114 °C. | [5] |
| Boiling Point | Data not available | [6] |
| Density | Data not available | [6] |
| Solubility | Data not available | [7] |
The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, and the bromine atom significantly influences the electronic properties of the benzene ring. The N-tert-butyl group provides steric bulk, which can affect the molecule's reactivity and intermolecular interactions.
Hazard Identification and Risk Assessment: An Inferential Approach
The Safety Data Sheet (SDS) for this compound indicates that comprehensive toxicological, ecological, and reactivity data are unavailable.[7] In such cases, a cautious and informed approach based on the hazards of structurally related compounds is essential for ensuring laboratory safety.
Potential Toxicological Hazards
The molecule's structure suggests several potential toxicological concerns:
-
Sulfonamide Moiety: Sulfonamides as a class can have a range of biological activities and may cause allergic reactions in susceptible individuals.[8] While this compound is not an antibiotic, the potential for hypersensitivity should be considered.
-
Brominated Aromatic Core: Brominated aromatic compounds can be persistent in the environment and may have toxic effects.[9] Thermal degradation of brominated compounds can lead to the formation of hazardous byproducts such as brominated benzenes and phenols.[10][11]
-
Trifluoromethyl Group: While the trifluoromethyl group is often used in pharmaceuticals to enhance metabolic stability and potency, its presence can also influence toxicity. The safe handling of fluorinated organic compounds is crucial.
Based on the GHS classifications of similar compounds like 4-tert-Butylbenzenesulfonamide, potential hazards could include skin and eye irritation, and possible respiratory irritation.
Potential Physicochemical and Reactivity Hazards
Detailed reactivity data for this specific compound are not available.[7] However, based on general chemical principles and data from related compounds, the following should be considered:
-
Thermal Decomposition: At elevated temperatures, the compound may decompose, releasing toxic and corrosive fumes, including hydrogen bromide, hydrogen fluoride, nitrogen oxides, and sulfur oxides.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[12]
-
Hazardous Reactions: No specific hazardous reactions have been reported.[12] However, as with many organic compounds, unexpected reactions can occur, especially under non-standard conditions.
Standard Operating Procedures for Safe Handling
A proactive and informed approach to handling is critical. The following protocols are designed to minimize exposure and ensure a safe working environment.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE) Specifications:
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield must be worn over goggles to protect against splashes. |
| Hands | Double Nitrile Gloves | For incidental contact, double-layered nitrile gloves are recommended. Change gloves immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. |
| Respiratory | Respirator (if necessary) | If engineering controls are not sufficient or if aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.[7][13] |
Experimental Protocol: Weighing and Transferring the Solid Compound
-
Preparation:
-
Ensure a chemical fume hood is certified and operational.
-
Designate a specific area within the fume hood for handling the compound to contain potential contamination.
-
Assemble all necessary equipment (spatula, weighing paper/boat, receiving vessel) within the fume hood.
-
-
Handling the Compound:
-
Carefully open the container within the designated area of the fume hood.
-
To minimize dust formation, gently scoop the required amount of the solid onto the weighing paper or into the weighing boat.[7]
-
Slowly transfer the weighed compound into the reaction vessel.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the primary container tightly sealed when not in use.[7]
-
-
Post-Handling:
-
Decontaminate the spatula and any other reusable equipment that came into contact with the compound.
-
Carefully wipe down the work surface within the fume hood.
-
Dispose of all contaminated disposable materials (weighing paper, gloves) in a designated, sealed hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination, removing gloves last.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of any laboratory incident.
Spill Response
Caption: A flowchart outlining the general procedure for responding to a chemical spill.
-
Small Spills: For minor spills that can be safely managed by trained personnel, restrict access to the area.[13] Wearing appropriate PPE, cover the spill with a compatible absorbent material.[14] Collect the material into a sealed container for proper disposal.[13][14]
-
Large Spills: In the event of a large spill, or if the spill involves highly hazardous materials, evacuate the area immediately and contact your institution's emergency response team.[13][15]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.[7]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[13][16] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment and complying with regulations.
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of unused compounds and contaminated materials as hazardous waste in accordance with institutional, local, and national regulations.[14][16] Do not dispose of down the drain.
Conclusion: A Culture of Safety
The responsible use of this compound in a research setting necessitates a proactive and informed approach to safety. While a complete dataset on its hazards is not yet available, by understanding the potential risks associated with its structural components and adhering to rigorous safety protocols, researchers can confidently and safely explore its potential in the advancement of science and medicine. A culture of safety, built on a foundation of knowledge, preparedness, and meticulous practice, is the cornerstone of innovative and successful research.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 1020253-06-8 | 4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide - Moldb [moldb.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)-benzenesulfonamide Price from Supplier Brand Zhengzhou Siji chemical products Co., Ltd on Chemsrc.com [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of brominated polymeric flame retardants and effects of generated decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TG-MS investigation of brominated products from the degradation of brominated flame retardants in high-impact polystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 15. offices.austincc.edu [offices.austincc.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
A Researcher's Guide to 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide: Sourcing, Synthesis, and Application
This technical guide provides an in-depth overview of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, survey the commercial supplier landscape, and discuss its applications, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective procurement and use.
Compound Profile: A Trifecta of Functionality
This compound (CAS No: 1020253-06-8) is a synthetic organic compound characterized by three key functional groups: a bromine atom, a trifluoromethyl (-CF3) group, and an N-tert-butyl sulfonamide moiety.[1][2][3] This specific arrangement of functionalities makes it a valuable intermediate in the synthesis of complex, biologically active molecules.
-
IUPAC Name: this compound[1]
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a molecule's metabolic stability.[4] The carbon-fluorine bond is exceptionally strong, resisting enzymatic degradation and thereby potentially increasing a drug's half-life in the body. Furthermore, the -CF3 group's lipophilicity can improve a compound's ability to cross biological membranes.[4] The sulfonamide group is another critical pharmacophore, capable of forming strong hydrogen bonds that can optimize a drug's binding affinity and efficacy at its target.[4]
Commercial Sourcing and Availability
Procuring high-quality starting materials is a critical first step in any research endeavor. This compound is available from several specialized chemical suppliers. When selecting a supplier, researchers should consider not only price but also purity, availability of analytical data (like a Certificate of Analysis), and available quantities.
| Supplier | Product/Catalogue Number | CAS Number | Purity | Notes |
| J&K Scientific | 1164928[1] | 1020253-06-8[1] | 97%[1] | Provides basic chemical properties and identifiers.[1] |
| Moldb | M244667[2] | 1020253-06-8[2] | Typically 98%[2] | States availability of NMR, HPLC, and LC-MS data.[2] |
| Pharmaffiliates | PA270015655[3] | 1020253-06-8[3] | High purity | Recommended storage at 2-8°C.[3] |
| Alfa Chemistry | ACMC-2097z9 (and others)[5] | 1020253-06-8[5] | Not specified | Available for experimental/research use.[5] |
| Fisher Scientific | eMolecules 117532971[6] | 1020253-06-8[6] | Not specified | Available in 1g quantities.[6] |
Synthesis and Chemical Principles
While direct, detailed synthesis protocols for this specific molecule are proprietary to commercial suppliers, the synthesis of N-alkyl benzenesulfonamides is a well-established area of organic chemistry. A general, plausible synthetic route would involve two key steps:
-
Sulfonylation: Reaction of the appropriately substituted bromotrifluoromethylbenzene with a sulfonating agent (e.g., chlorosulfonic acid) to generate the corresponding sulfonyl chloride.
-
Amination: The subsequent reaction of the sulfonyl chloride intermediate with tert-butylamine to form the final N-tert-butyl sulfonamide product.
This approach is a standard method for creating the sulfonamide bond. Alternative modern methods for synthesizing primary sulfonamides, which could be adapted, involve reacting organometallic reagents with specialized sulfinylamine reagents.[7]
References
- 1. jk-sci.com [jk-sci.com]
- 2. 1020253-06-8 | 4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide - Moldb [moldb.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | Benchchem [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. eMolecules this compound | Fisher Scientific [fishersci.com]
- 7. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
The Strategic Imperative of Fluorine: A Technical Guide to Fluorinated Building Blocks in Medicinal Chemistry
Abstract
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, transitioning from a niche curiosity to a mainstream strategy for optimizing drug candidates. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of fluorinated building blocks. Moving beyond a simple recitation of facts, this document elucidates the fundamental physicochemical principles governed by fluorine's unique properties, details established synthetic methodologies, and examines the causal logic behind strategic fluorination in successful drug discovery programs. We will explore how these building blocks are leveraged to meticulously sculpt molecular properties—enhancing metabolic stability, modulating pKa and lipophilicity, and improving target affinity—thereby increasing the probability of clinical success.
Part 1: The Physicochemical Powerhouse: Why Fluorine?
The outsized role of fluorine in drug design stems from its unique combination of properties, which are unparalleled by any other element in the periodic table.[1] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a subtle steric replacement.[1] However, as the most electronegative element, it exerts profound electronic effects that ripple through a molecule, altering its fundamental behavior in a biological system.[1][2]
Modulating Acidity and Basicity (pKa)
The potent electron-withdrawing nature of fluorine is a powerful tool for tuning the pKa of nearby functional groups, particularly amines. Lowering the basicity of an amine can be critical for improving oral bioavailability, as a less basic compound will exist in a more neutral, membrane-permeable state at physiological pH.[1][3] For instance, the introduction of fluorine atoms beta to an aliphatic amine can decrease its pKa, a strategy often employed to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | ΔpKa | Rationale for Change |
| Aniline vs. 4-Fluoroaniline | 4.63 | 4.65 | +0.02 | Minimal inductive effect at the para position. |
| Benzylamine vs. 2-Fluorobenzylamine | 9.34 | ~8.7 | ~ -0.6 | Inductive electron withdrawal by fluorine decreases the basicity of the amine. |
| Piperidine vs. 4,4-Difluoropiperidine | 11.12 | 6.14 | -4.98 | Strong field-inductive effect of two geminal fluorine atoms significantly reduces the electron density on the nitrogen. |
Table 1: Comparative pKa values illustrating the impact of fluorination on the basicity of nitrogen-containing compounds. Data compiled from various sources.
Tuning Lipophilicity (LogP)
The effect of fluorine on lipophilicity is highly context-dependent and one of the most misunderstood aspects of its application.[2][5] While a single fluorine atom on an aromatic ring generally increases lipophilicity (LogP), fluorination of aliphatic chains often decreases it due to the polarity of the C-F bond.[3][6] This nuanced behavior allows medicinal chemists to finely tune a compound's solubility and permeability.[2] Highly lipophilic compounds can suffer from poor solubility and increased metabolic clearance, while highly polar compounds may have poor membrane permeability.[1] Fluorinated building blocks like the trifluoromethyl (-CF3) and difluoromethyl (-CHF2) groups are frequently used to modulate this property to strike the optimal balance for bioavailability.[7][8]
Enhancing Metabolic Stability
One of the most celebrated applications of fluorine is to "block" sites of metabolic vulnerability.[9][10] The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~485 kJ/mol) than a typical carbon-hydrogen (C-H) bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily.[7][9] By strategically replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, chemists can prevent or slow down metabolic degradation, thereby increasing the drug's half-life and systemic exposure.[2][9] This is a cornerstone of rational drug design, directly improving a compound's pharmacokinetic profile.[3][11]
Part 2: The Medicinal Chemist's Toolkit: Key Fluorinated Building Blocks
While late-stage fluorination is a rapidly advancing field, the use of pre-synthesized fluorinated building blocks remains a dominant and reliable strategy in drug discovery.[12] These building blocks provide access to common structural motifs with predictable properties.
The Trifluoromethyl (-CF3) Group
The trifluoromethyl group is one of the most widely used fluorinated motifs.[7] It is often employed as a bioisostere for a methyl or chloro group.[8] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability and membrane permeability.[7][13] The incorporation of a -CF3 group in the antidepressant Fluoxetine (Prozac) , for example, was crucial for increasing its lipophilicity and facilitating penetration across the blood-brain barrier.[2]
The Difluoromethyl (-CHF2) Group
The difluoromethyl group is a fascinating and versatile building block. It acts as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[8][14] Unlike the -CF3 group, the -CHF2 group retains an acidic proton, allowing it to act as a weak hydrogen bond donor, which can be critical for enhancing binding affinity and specificity with a biological target.[8][14] This dual character—lipophilic yet capable of hydrogen bonding—makes it a unique tool for modulating molecular interactions.[14]
Other Important Fluorinated Motifs
-
Trifluoromethoxy (-OCF3): More lipophilic than a -CF3 group, it is used to profoundly increase lipophilicity while maintaining metabolic stability.
-
Fluoroalkyl Chains (-CH2CF3, -CF2CF3): These groups allow for more subtle tuning of lipophilicity and steric bulk compared to the -CF3 group.
-
Aromatic Fluorine (-F): As discussed, a single fluorine on an aromatic ring can block metabolism and modulate electronic properties to enhance binding. The anti-inflammatory drug Celecoxib (Celebrex) features a p-fluorophenyl group which contributes to its binding affinity and selectivity.
Part 3: Synthetic Strategies & Methodologies
The successful application of fluorinated building blocks is underpinned by robust synthetic chemistry. Methodologies can be broadly categorized into those that construct molecules from fluorinated starting materials and those that introduce fluorine at a later stage.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a standardized method to experimentally validate the hypothesis that fluorination improves metabolic stability.[9] It is a cornerstone assay in preclinical drug development.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its fluorinated analog.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compounds (e.g., a high-clearance and a low-clearance drug)
-
Acetonitrile or methanol (for reaction termination)
-
96-well plates and incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of test compounds and controls in DMSO.
-
Prepare working solutions by diluting stocks in buffer to 100 µM.
-
Thaw pooled liver microsomes on ice. Prepare the NADPH regenerating system as per the manufacturer's protocol.
-
-
Incubation Setup:
-
In a 96-well plate, add liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add 1 µL of the 100 µM test compound working solution to the microsome suspension (final concentration: 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Include a parallel incubation without the NADPH system as a negative control for non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing 3 volumes of ice-cold acetonitrile with an internal standard. The 0-minute sample represents the initial concentration.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[9]
-
A significantly longer t½ and lower CLint for the fluorinated analog compared to the parent compound provides direct, quantitative evidence of improved metabolic stability.[9]
Representative Synthetic Protocol: Nucleophilic Trifluoromethylation of Esters
Accessing trifluoromethyl ketones, valuable intermediates, can be achieved through nucleophilic trifluoromethylation of readily available esters using fluoroform (HCF3) as an economical C1 source.[15]
Objective: To synthesize an aryl trifluoromethyl ketone from a methyl ester.
Reaction: Methyl Benzoate + "CF3-" source → 1,1,1-Trifluoroacetophenone
Materials:
-
Methyl benzoate (ester starting material)
-
Fluoroform (HCF3, trifluoromethyl source)
-
Potassium bis(trimethylsilyl)amide (KHMDS, strong base)
-
Triglyme (solvent)
-
Anhydrous reaction vessel under an inert atmosphere (e.g., Argon)
Procedure (adapted from published methods): [15]
-
Vessel Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a gas inlet is placed under an inert atmosphere of Argon.
-
Reagent Addition: Anhydrous triglyme is added to the flask, followed by KHMDS. The solution is cooled to -40°C in a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Fluoroform Introduction: Fluoroform gas is bubbled through the cooled, stirring solution for a designated period to generate the trifluoromethyl anion (CF3-) in situ.
-
Substrate Addition: A solution of methyl benzoate in triglyme is added dropwise to the reaction mixture while maintaining the temperature at -40°C.
-
Reaction Monitoring: The reaction is stirred at -40°C and monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired trifluoromethyl ketone.
This protocol demonstrates a modern approach to forming a key fluorinated building block, transforming a simple ester into a more complex and medicinally relevant ketone.[15]
Part 4: Case Studies in Rational Drug Design
The true value of fluorinated building blocks is demonstrated in their successful application to solve specific problems in drug discovery programs.
Sitagliptin: Bioavailability Enhancement through Fluorination
Sitagliptin (Januvia) is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. During its development, an early lead compound suffered from rapid metabolism. The medicinal chemistry team identified a metabolically labile site on a piperazine ring. The strategic decision was made to incorporate a trifluoromethyl group and a trifluorophenyl moiety. The des-fluoro analog of sitagliptin was shown to increase the number of insulin-positive beta-cells, but the final fluorinated drug has an optimized pharmacokinetic profile.[16] The trifluoromethyl group on the triazolopiperazine ring system serves to block potential oxidative metabolism at that position, contributing to the drug's excellent oral bioavailability and once-daily dosing regimen. This is a classic example of using a fluorinated building block to solve a specific ADME problem identified during lead optimization.
Celecoxib: Modulating Binding and Selectivity
Celecoxib (Celebrex) is a selective COX-2 inhibitor. Its structure features a pyrazole core with two aryl substituents. One of these is a p-sulfonamidophenyl group, crucial for binding to the COX-2 active site. The other is a p-tolyl group. The development of related analogs showed that replacing the p-methyl group with a p-trifluoromethyl group could enhance potency and selectivity. While Celecoxib itself uses a methyl group, the principle was established in the broader class of diarylheterocycles. The trifluoromethyl group, being more electron-withdrawing and lipophilic than a methyl group, alters the electronic and steric properties of the phenyl ring, allowing for optimized interactions within the hydrophobic binding pocket of the COX-2 enzyme. This case illustrates how fluorinated building blocks can be used not just for metabolic stability, but to fine-tune pharmacodynamic properties like target binding affinity and selectivity.
Conclusion and Future Perspectives
The strategic deployment of fluorinated building blocks is a mature yet continually evolving discipline within medicinal chemistry. The causal relationships between fluorine incorporation and improvements in metabolic stability, receptor affinity, and physicochemical properties are well-established.[1][10] As our understanding of fluorine's subtle stereoelectronic effects deepens and as synthetic chemists develop ever more sophisticated methods for creating novel fluorinated motifs, the utility of these building blocks will only expand.[12] The future will likely see the rise of more complex, chiral, and sp3-rich fluorinated building blocks, providing medicinal chemists with an even more precise and powerful toolkit to design the next generation of therapeutics.[12] The rational, data-driven application of these principles and building blocks is not merely an academic exercise but a critical component in the successful translation of a lead compound into a life-changing medicine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sitagliptin synergizes 5-fluorouracil efficacy in colon cancer cells through MDR1-mediated flux impairment and down regulation of NFκB2 and p-AKT survival proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
A Comprehensive Guide to the Stability and Storage of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide, a key intermediate in pharmaceutical synthesis. In the absence of extensive public data, this document synthesizes information based on the chemical properties of its constituent functional groups—a sulfonamide, a trifluoromethyl-substituted aromatic ring, and a bromo-aromatic moiety—to establish a scientifically grounded framework for its handling and storage. This guide also outlines a comprehensive protocol for conducting forced degradation studies to definitively establish its stability profile, ensuring the integrity of this compound in research and drug development.
Introduction: Understanding the Molecule
This compound (CAS No. 1020253-06-8) is a complex organic molecule increasingly utilized in the synthesis of novel pharmaceutical agents.[1][2] Its utility stems from the unique combination of its functional groups, which impart specific electronic and steric properties beneficial for molecular scaffolding and biological activity.
The structure combines:
-
A benzenesulfonamide core , a common feature in many therapeutic agents.
-
A trifluoromethyl group , which can enhance metabolic stability and lipophilicity.
-
A bromine atom , providing a reactive handle for further synthetic modifications.
-
A N-tert-butyl group , which offers steric bulk and influences the acidity of the sulfonamide proton.
Despite its growing importance, detailed public information on the stability of this specific molecule is scarce. A review of available Safety Data Sheets (SDS) reveals a significant data gap, with sections on chemical stability and reactivity often marked as "no data available"[3]. This guide aims to fill this void by providing a predictive analysis of its stability and a practical framework for its empirical determination.
Inferred Physicochemical Properties and Stability Profile
Based on the known chemistry of its functional groups, a theoretical stability profile for this compound can be constructed. This analysis is crucial for anticipating potential degradation pathways and establishing preventative storage and handling procedures.
Potential Degradation Pathways
The primary liabilities for this molecule are anticipated to be hydrolysis, oxidation, and photolysis.
-
Hydrolytic Stability : The sulfonamide linkage is the most probable site for hydrolysis. Generally, sulfonamides are relatively stable to hydrolysis under neutral and alkaline conditions.[4] However, acidic conditions can catalyze the cleavage of the sulfur-nitrogen bond. The presence of the electron-withdrawing trifluoromethyl group on the benzene ring may influence the rate of this process.
-
Oxidative Stability : Sulfonamides can be susceptible to oxidative degradation.[5] The sulfur atom is in a high oxidation state (+6) but the aromatic ring and the N-tert-butyl group could be sites of oxidation, potentially leading to a variety of degradation products.
-
Photostability : Bromo-aromatic compounds are notoriously sensitive to light. UV radiation can induce homolytic cleavage of the carbon-bromine bond, leading to radical-mediated degradation pathways. Additionally, trifluoromethyl-substituted aromatic compounds can also undergo photodegradation.
-
Thermal Stability : While many sulfonamides exhibit good thermal stability, the presence of the N-tert-butyl group could be a point of thermal lability.[6] Some N-tert-butyl containing sulfur-nitrogen compounds have shown susceptibility to thermal rearrangement.[7][8]
The interplay of these functional groups is illustrated in the diagram below, highlighting the potential sites of chemical instability.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 1020253-06-8|4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. 4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide | C16H19NO3S | CID 846945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Thermal rearrangement of tert-butylsulfinamide | Semantic Scholar [semanticscholar.org]
- 8. Thermal rearrangement of tert-butylsulfinamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide: An Application Note and Detailed Protocol
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis proceeds via the reaction of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride with tert-butylamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and critical safety information to ensure a successful and safe synthesis.
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, incorporates several key structural features: a bromine atom and a trifluoromethyl group, which can modulate the compound's lipophilicity, metabolic stability, and binding interactions, as well as a bulky tert-butyl group that can impart specific conformational constraints. These attributes make it a sought-after intermediate for the synthesis of novel therapeutic agents. This protocol details a reliable method for its preparation from commercially available starting materials.
The synthetic strategy is based on the well-established reaction of a sulfonyl chloride with a primary amine to form a sulfonamide. The electron-withdrawing trifluoromethyl group on the benzene ring activates the sulfonyl chloride, facilitating nucleophilic attack by tert-butylamine.
Synthetic Scheme
The overall two-step synthesis, starting from 4-bromo-3-(trifluoromethyl)aniline, is depicted below. This protocol focuses on the second step.
Caption: Overall synthetic scheme.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | CAS Number | Molecular Formula | Amount | Molar Equiv. | Supplier |
| 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | 351003-47-9 | C₇H₃BrClF₃O₂S | 1.0 g | 1.0 | Sigma-Aldrich, Manchester Organics[1][2] |
| tert-Butylamine | 75-64-9 | C₄H₁₁N | 0.36 g (0.5 mL) | 1.5 | Major Chemical Supplier |
| Triethylamine | 121-44-8 | C₆H₁₅N | 0.47 g (0.65 mL) | 1.5 | Major Chemical Supplier |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 20 mL | - | Major Chemical Supplier |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | As needed | - | Major Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | NaHCO₃ | As needed | - | Major Chemical Supplier |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | As needed | - | Major Chemical Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | As needed | - | Major Chemical Supplier |
| Ethyl Acetate (for chromatography) | 141-78-6 | C₄H₈O₂ | As needed | - | Major Chemical Supplier |
| Hexanes (for chromatography) | 110-54-3 | C₆H₁₄ | As needed | - | Major Chemical Supplier |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Experimental Protocol
This protocol describes the synthesis of this compound from 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride.
Reaction Setup
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Vessel Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (3.09 mmol, 1.0 equiv) of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride in 20 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: To the cooled solution, add 0.65 mL (4.64 mmol, 1.5 equiv) of triethylamine. Subsequently, add 0.5 mL (4.64 mmol, 1.5 equiv) of tert-butylamine dropwise over 5 minutes. The addition of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes. After this period, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 20 mL of 1 M HCl to the flask. Transfer the mixture to a 100 mL separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine. The acidic wash removes excess amines, the basic wash removes any unreacted sulfonyl chloride and acidic byproducts, and the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Expected Results and Characterization
The expected product, this compound (CAS: 1020253-06-8), is a solid at room temperature.[3] The yield of the reaction is typically high. The purified product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood. [4]
-
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This compound is corrosive and moisture-sensitive.[2] It can cause severe skin and eye burns.[5] Avoid inhalation of dust and vapors.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
-
tert-Butylamine and Triethylamine: These are flammable and corrosive liquids with strong odors. Handle with care to avoid inhalation and skin contact.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Minimize exposure by handling it in a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][7][8]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction | Ensure starting materials are pure and the reaction is stirred for the specified time. Monitor by TLC. |
| Moisture in the reaction | Use anhydrous solvents and dry glassware. Sulfonyl chlorides can be hydrolyzed by water. | |
| Complex mixture of products | Side reactions | Ensure the reaction temperature is controlled, especially during the addition of reagents. |
| Difficulty in purification | Impurities co-eluting | Adjust the solvent polarity for column chromatography. Recrystallization may be an alternative purification method. |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. eMolecules this compound | Fisher Scientific [fishersci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 1020253-06-8|4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Synthesis of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide: A Detailed Guide to Starting Materials and Synthetic Protocols
Introduction
4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. Its structural motifs, including the sulfonamide group, the trifluoromethyl substituent, and the bromine atom, provide a versatile scaffold for further chemical modifications in drug discovery and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of starting materials and detailed, field-proven protocols for the synthesis of this important molecule. The presented methodologies are designed to be robust, scalable, and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
The most logical and widely employed synthetic strategy for this compound involves a convergent approach, starting from commercially available and relatively inexpensive precursors. A retrosynthetic analysis reveals a clear pathway, breaking down the target molecule into key intermediates that can be readily synthesized.
Caption: Retrosynthetic analysis of the target molecule.
This analysis points to a three-step synthesis starting from 3-(trifluoromethyl)aniline. The key transformations are:
-
Electrophilic Bromination: Introduction of a bromine atom para to the amino group of 3-(trifluoromethyl)aniline.
-
Sandmeyer Reaction: Conversion of the amino group of the resulting 4-bromo-3-(trifluoromethyl)aniline into a sulfonyl chloride group.
-
Sulfonamide Formation: Reaction of the sulfonyl chloride intermediate with tert-butylamine to yield the final product.
Part 1: Synthesis of Key Intermediate - 4-Bromo-3-(trifluoromethyl)aniline
The synthesis of 4-bromo-3-(trifluoromethyl)aniline is a critical first step. The starting material, 3-(trifluoromethyl)aniline, is readily available. The key challenge is the regioselective introduction of the bromine atom at the C4 position. The electron-donating amino group directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the adjacent trifluoromethyl group, the para-substituted product is preferentially formed.[1]
Protocol 1.1: Bromination using N-Bromosuccinimide (NBS)
This is the most common and reliable method for the laboratory-scale synthesis of 4-bromo-3-(trifluoromethyl)aniline.[1][2]
Materials:
-
3-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF.
-
Slowly add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[3]
-
Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Upon completion, dilute the reaction mixture with ethyl acetate.[3]
-
Wash the organic layer with brine solution (2 x 150 ml for a 92 mmol scale reaction).[3]
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product as a brownish solid.[3]
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
| Reagent | Molar Ratio | Key Function |
| 3-(Trifluoromethyl)aniline | 1.0 | Starting material |
| N-Bromosuccinimide (NBS) | 1.0 | Brominating agent |
| N,N-Dimethylformamide (DMF) | Solvent | Reaction medium |
Expected Yield: 90-92%[3]
Part 2: Synthesis of Key Intermediate - 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
This step involves the conversion of the amino group of 4-bromo-3-(trifluoromethyl)aniline into a sulfonyl chloride via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.[4]
Protocol 2.1: Sandmeyer Reaction for Sulfonyl Chloride Formation
This protocol is adapted from a general procedure for the synthesis of arylsulfonyl chlorides from anilines.[5]
Materials:
-
4-Bromo-3-(trifluoromethyl)aniline
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Sodium nitrite (NaNO2)
-
Sulfur dioxide (SO2)
-
Copper(I) chloride (CuCl)
-
Ice
-
Ether
-
Saturated sodium bicarbonate solution
Procedure: Caution! All operations should be carried out in a well-ventilated fume hood.
Diazotization:
-
In a beaker, add 4-bromo-3-(trifluoromethyl)aniline (1.0 equivalent) to a mixture of concentrated hydrochloric acid and glacial acetic acid. The hydrochloride salt may precipitate.
-
Cool the stirred mixture to -10°C in a dry ice-ethanol bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below -5°C.[5]
-
After the addition is complete, stir the mixture for 45 minutes while maintaining the temperature between -10°C and -5°C to ensure complete formation of the diazonium salt.[5]
Sulfonylation:
-
In a separate large beaker, place glacial acetic acid and saturate it with sulfur dioxide gas by bubbling it through a fritted tube.[5]
-
Add copper(I) chloride to the solution and continue bubbling sulfur dioxide until the suspension turns blue-green.[5]
-
Cool this mixture in an ice bath.
-
Slowly add the cold diazonium salt solution in portions to the sulfur dioxide solution. Foaming will occur and can be controlled with a few drops of ether. The temperature should not exceed 30°C.[5]
-
After the addition is complete, pour the mixture into ice water and stir until the ice has melted.
-
Extract the product with ether.
-
Wash the combined ether extracts with saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: Vigorous gas evolution will occur.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride. The product can be purified by distillation if necessary.
Caption: Experimental workflow for the synthesis.
Part 3: Final Step - Synthesis of this compound
The final step is the formation of the sulfonamide bond by reacting the sulfonyl chloride with tert-butylamine. This is a standard nucleophilic acyl substitution reaction.
Protocol 3.1: Sulfonamide Formation
This protocol is based on general procedures for the synthesis of N-substituted sulfonamides.
Materials:
-
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
-
tert-Butylamine
-
Triethylamine (TEA) or Pyridine
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in THF or DCM in a round-bottom flask and cool to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) dropwise to the stirred solution.[4]
-
Slowly add tert-butylamine (1.1 equivalents) dropwise, ensuring the temperature remains at 0°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 6-12 hours. Monitor the reaction by TLC.[4]
-
Upon completion, wash the reaction mixture with 1N HCl, followed by saturated NaHCO3 solution, and finally with brine.[4]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
| Reagent | Molar Ratio | Key Function |
| 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | 1.0 | Electrophile |
| tert-Butylamine | 1.1 | Nucleophile |
| Triethylamine | 1.5 | Base (HCl scavenger) |
| THF or DCM | Solvent | Reaction medium |
Summary of Starting Materials
| Starting Material | Supplier Information | Purity | Key Considerations |
| 3-(Trifluoromethyl)aniline | Commercially available from major chemical suppliers | >98% | Ensure dryness of the reagent. |
| N-Bromosuccinimide (NBS) | Commercially available | >98% | Should be recrystallized from water if it appears yellow. |
| tert-Butylamine | Commercially available | >99% | Highly flammable and volatile. Handle with care. |
Conclusion
The synthesis of this compound can be reliably achieved through a well-defined three-step sequence starting from 3-(trifluoromethyl)aniline. The protocols provided in this guide are robust and have been developed based on established chemical principles and literature precedents. By understanding the rationale behind each step and adhering to the detailed procedures, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.
References
Application Notes: Strategic Use of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide in the Synthesis of Kinase Inhibitors
Introduction: A Privileged Scaffold Component in Kinase Inhibitor Design
The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space of inhibitor scaffolds, the sulfonamide moiety has emerged as a critical pharmacophore, adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases. 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide is a trifunctional building block of significant strategic value for medicinal chemists. Its unique arrangement of a reactive bromine atom, a sterically demanding N-tert-butylsulfonamide group, and an electron-withdrawing trifluoromethyl group makes it an exemplary starting material for the synthesis of targeted therapies, most notably inhibitors of the RAF-MEK-ERK signaling pathway.
This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a focus on BRAF inhibitors. We will delve into the rationale behind its use, provide detailed protocols for its incorporation into complex molecules via palladium-catalyzed cross-coupling reactions, and contextualize its role within the relevant biological pathways.
Physicochemical Properties and Strategic Advantages
The molecular architecture of this compound is tailored for versatility in kinase inhibitor synthesis. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 1020253-06-8 | [1] |
| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | [1] |
| Molecular Weight | 360.19 g/mol | [2] |
The strategic utility of this reagent is derived from three key features:
-
The Bromine Atom: This halogen serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] This allows for the facile and modular installation of diverse aryl, heteroaryl, or amino moieties, enabling rapid exploration of the structure-activity relationship (SAR).
-
The Trifluoromethyl (CF₃) Group: The inclusion of a CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[5][6] The strong electron-withdrawing nature of the CF₃ group can also modulate the pKa of adjacent functionalities and influence the overall electronic properties of the molecule.
-
The N-tert-butylsulfonamide Moiety: The sulfonamide group is a key hydrogen bond donor and acceptor, often anchoring the inhibitor within the kinase's hinge region. The bulky tert-butyl group provides steric hindrance, which can confer selectivity and fill hydrophobic pockets within the ATP-binding site.
Targeting the RAS-RAF-MEK-ERK Pathway
A primary application of scaffolds derived from this compound is the development of inhibitors targeting the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[7]
Hyperactivation of this pathway, often through mutations in the BRAF gene, is a key driver in numerous cancers, including melanoma.[8] The most common mutation, V600E, results in a constitutively active BRAF protein, leading to uncontrolled downstream signaling and tumor growth.
Kinase inhibitors like Dabrafenib, whose synthesis can conceptually start from building blocks like this compound, are designed to specifically target this mutated BRAF protein, thereby inhibiting the downstream signaling cascade and halting tumor progression.
Experimental Protocols: Synthesis of a Dabrafenib Analogue Core
The following protocols outline a plausible synthetic workflow for constructing a core structure analogous to the BRAF inhibitor Dabrafenib, utilizing this compound as a key intermediate. This workflow highlights two pivotal C-C and C-N bond-forming reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of this compound with a suitable boronic acid or ester to form a biaryl sulfonamide intermediate. This reaction is fundamental for constructing the core scaffold of many kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (e.g., 2-fluoro-3-aminophenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents (Ethyl acetate, brine, anhydrous MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) under a positive flow of inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl sulfonamide intermediate.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the subsequent palladium-catalyzed amination of a halogenated intermediate to introduce a key nitrogen-containing heterocycle, a common feature in many kinase inhibitors for engaging with the kinase hinge region.[6]
Materials:
-
Halogenated biaryl sulfonamide intermediate (from Protocol 1, assuming subsequent halogenation) (1.0 eq)
-
Amine (e.g., a substituted aminothiazole) (1.1 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 eq)
-
Phosphine ligand (e.g., Xantphos or BINAP) (0.04 eq)
-
Base (e.g., Sodium tert-butoxide or Cs₂CO₃) (1.5 eq)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a glovebox or under a positive flow of inert gas, charge an oven-dried reaction vessel with the palladium precatalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq).
-
Add the halogenated biaryl sulfonamide intermediate (1.0 eq) and the amine (1.1 eq).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the mixture to 90-110 °C for 6-24 hours. Monitor the reaction by LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization to obtain the final kinase inhibitor core structure.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and strategically designed building block for the synthesis of kinase inhibitors. Its inherent functionalities allow for the efficient and modular construction of complex molecular architectures through robust and well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The resulting sulfonamide-containing scaffolds, particularly those targeting the BRAF V600E mutation, have demonstrated significant clinical success. As the field of kinase inhibitor research continues to evolve, the demand for such versatile and strategically functionalized starting materials will undoubtedly grow, paving the way for the discovery of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes for Anticancer Drug Design: 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Introduction: The Strategic Design of Novel Sulfonamide-Based Anticancer Agents
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with a wide array of therapeutic applications. In the realm of oncology, this structural motif has been extensively explored, leading to the development of potent anticancer agents.[1][2][3] The versatility of the benzenesulfonamide core allows for strategic modifications to optimize drug-like properties and enhance biological activity against various cancer targets. This application note focuses on a rationally designed molecule, 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide , as a case study for the development of next-generation anticancer therapeutics. While specific biological data for this exact compound is emerging, its structural features—a benzenesulfonamide core, a trifluoromethyl group, a bromine atom, and an N-tert-butyl substitution—suggest a high potential for significant anticancer efficacy. This document will delineate the scientific rationale behind the inclusion of these moieties and provide detailed protocols for the comprehensive evaluation of its anticancer properties.
The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties.[4][5][6] Its strong electron-withdrawing nature can significantly enhance the acidity of the sulfonamide proton, potentially leading to stronger interactions with biological targets. Furthermore, the trifluoromethyl group is known to increase metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.[4][5] The inclusion of a bromine atom, a halogen, can also contribute to enhanced biological activity through various mechanisms, including the formation of halogen bonds with target proteins and an increased potential for targeted covalent inhibition.[7] Brominated compounds have shown significant promise in the development of anticancer drugs. The N-tert-butyl group provides steric bulk, which can influence selectivity for specific enzyme isoforms and may protect the sulfonamide from rapid metabolism.
Given these structural attributes, this compound is a promising candidate for targeting key pathways in cancer progression, such as those regulated by carbonic anhydrases and receptor tyrosine kinases.
Hypothesized Mechanisms of Action and Targeted Signaling Pathways
The structural components of this compound suggest at least two primary, well-validated anticancer mechanisms of action for which sulfonamides are known: inhibition of carbonic anhydrases and modulation of receptor tyrosine kinase signaling.
Carbonic Anhydrase Inhibition
Many sulfonamide-based drugs exert their anticancer effects through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[8] These enzymes are crucial for the survival and proliferation of cancer cells in the hypoxic and acidic tumor microenvironment. By inhibiting these CAs, a drug can disrupt pH regulation, leading to intracellular acidification and apoptosis of cancer cells. The primary sulfonamide moiety is a key zinc-binding group that anchors the inhibitor to the active site of the enzyme.
Caption: Hypothesized Carbonic Anhydrase IX/XII Inhibition Pathway.
Receptor Tyrosine Kinase (RTK) Signaling Inhibition
The benzenesulfonamide scaffold is also present in several approved receptor tyrosine kinase (RTK) inhibitors. RTKs, such as Vascular Endothelial Growth Factor Receptor (VEGFR), are often overexpressed in tumors and play a critical role in angiogenesis, cell proliferation, and metastasis. Inhibitors targeting the ATP-binding site of these kinases can block downstream signaling pathways. The trifluoromethyl and bromo substitutions on the phenyl ring can enhance binding affinity and selectivity for specific RTKs.
Caption: Hypothesized VEGFR Signaling Inhibition Pathway.
Experimental Protocols for Anticancer Evaluation
The following protocols provide a comprehensive framework for the in vitro and in vivo evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2] This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the medium from the 96-well plates and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO in medium) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0.1 | 95.2 ± 4.1 | 5.8 |
| 1 | 78.6 ± 5.3 | ||
| 10 | 45.1 ± 3.9 | ||
| 100 | 12.3 ± 2.5 | ||
| A549 | 0.1 | 98.1 ± 3.5 | 8.2 |
| 1 | 85.4 ± 4.8 | ||
| 10 | 52.7 ± 4.2 | ||
| 100 | 18.9 ± 3.1 |
Table 1: Example Data Table for MTT Assay Results.
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes the evaluation of the in vivo antitumor efficacy of this compound using a subcutaneous human tumor xenograft model in immunocompromised mice.
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT116)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Matrigel
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Dosing syringes and needles
-
Calipers
-
Anesthetic
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control (daily oral gavage)
-
Group 2: Test compound (e.g., 25 mg/kg, daily oral gavage)
-
Group 3: Test compound (e.g., 50 mg/kg, daily oral gavage)
-
Group 4: Positive control (e.g., a standard-of-care chemotherapeutic)
-
-
-
Treatment and Monitoring:
-
Administer the treatments for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight twice weekly.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the results.
-
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 |
| Compound (25 mg/kg) | 680 ± 95 | 45.6 | +2.1 |
| Compound (50 mg/kg) | 350 ± 60 | 72.0 | -1.5 |
| Positive Control | 410 ± 75 | 67.2 | -8.9 |
Table 2: Example Data Table for In Vivo Xenograft Study.
Conclusion and Future Directions
The rational design of this compound, incorporating key pharmacophoric features, presents a compelling starting point for the development of a novel anticancer agent. The proposed mechanisms of action, targeting carbonic anhydrases and receptor tyrosine kinases, are well-supported by the extensive literature on sulfonamide-based inhibitors. The detailed protocols provided herein offer a robust framework for the systematic evaluation of its cytotoxic and antitumor activities.
Successful outcomes from these studies would warrant further investigation into the specific molecular targets and mechanisms of action through enzyme inhibition assays, western blotting for key signaling proteins, and cell cycle analysis. Further optimization of the lead compound through medicinal chemistry efforts could lead to the identification of a clinical candidate with enhanced potency, selectivity, and a favorable safety profile.
References
- 1. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide as a Novel Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating a Novel Sulfonamide
The escalating crisis of antimicrobial resistance necessitates the exploration of new chemical entities for antibacterial drug development.[1][2][3][4] Sulfonamides, a class of synthetic antimicrobial agents, have a long-standing history in clinical use.[5][6] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway, remains a viable target for antibacterial intervention.[6][7][] Bacteria must synthesize their own folic acid, an essential precursor for DNA and RNA synthesis, while humans obtain it from their diet, providing a basis for selective toxicity.[6][7][9]
4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide (henceforth referred to as "the compound") is a halogenated sulfonamide derivative. Its structural features, including the electron-withdrawing trifluoromethyl group and the bulky N-tert-butyl substituent, present a unique chemical scaffold that warrants investigation for several reasons:
-
Potential for Enhanced Potency: The trifluoromethyl group can significantly alter the electronic properties of the molecule, potentially leading to stronger interactions with the target enzyme.
-
Modified Pharmacokinetic Profile: The lipophilic nature of the tert-butyl group may influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Overcoming Resistance: Novel structural modifications may allow the compound to evade existing bacterial resistance mechanisms that affect older sulfonamides.
This document serves as a comprehensive guide for the initial preclinical evaluation of this compound as a potential antibacterial agent. It outlines a logical, stepwise approach from initial screening to preliminary safety and efficacy assessments.
Part 1: Initial Screening and In Vitro Potency Assessment
The primary objective of this phase is to determine if the compound exhibits antibacterial activity and to quantify its potency against a panel of clinically relevant bacteria.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] This is the foundational assay for assessing antibacterial potency.
Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (MHB)[15]
-
Sterile 96-well microtiter plates[16]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecium, Klebsiella pneumoniae)
-
Spectrophotometer or microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10] This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Data Presentation:
| Bacterial Strain | MIC (µg/mL) |
| S. aureus (ATCC 29213) | |
| E. coli (ATCC 25922) | |
| P. aeruginosa (ATCC 27853) | |
| K. pneumoniae (ATCC 700603) | |
| E. faecium (ATCC 700221) |
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[7][9]
Protocol: MBC Determination
-
From MIC Plate: Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Plating: Spread the aliquots onto nutrient agar plates.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Part 2: Preliminary Safety and Selectivity Assessment
A crucial aspect of drug development is ensuring that the compound is selectively toxic to bacteria with minimal effects on mammalian cells.[17][18]
Cytotoxicity Assays
These assays evaluate the toxicity of the compound to mammalian cells.[17][18][19]
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[20][21]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the compound (similar to the MIC range) for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation:
| Cell Line | IC50 (µg/mL) |
| HEK293 | |
| HepG2 |
Selectivity Index (SI): The SI is a critical parameter that indicates the therapeutic window of a compound. It is calculated as: SI = IC50 (mammalian cells) / MIC (bacterial cells) A higher SI value is desirable, indicating greater selectivity for bacteria.
Part 3: Mechanism of Action Studies
While the compound is a sulfonamide and likely targets folate synthesis, this must be experimentally verified.
Folate Pathway Inhibition Assay
This assay determines if the antibacterial activity of the compound can be reversed by the addition of downstream products of the folate pathway.
Protocol: PABA Competition Assay
-
Rationale: As a sulfonamide, the compound is expected to be a competitive inhibitor of p-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase.[6][]
-
Procedure: Perform a checkerboard MIC assay with varying concentrations of the compound and PABA. If the compound is a competitive inhibitor, increasing concentrations of PABA should lead to a higher apparent MIC for the compound.
Part 4: In Vivo Efficacy Models
Promising in vitro results must be translated to an in vivo setting to assess the compound's efficacy in a living organism.[1][22][23]
Mouse Sepsis Model
This is a common and robust model for evaluating the systemic efficacy of new antibacterial agents.[1]
Protocol: Murine Peritonitis/Sepsis Model
-
Infection: Induce peritonitis in mice by intraperitoneal injection of a lethal dose of a bacterial pathogen (e.g., S. aureus or E. coli).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the compound via a clinically relevant route (e.g., intravenous or oral). Include vehicle control and positive control (an established antibiotic) groups.
-
Monitoring: Monitor the mice for survival over a period of 7-14 days. Body weight and clinical signs of illness should also be recorded.[22]
-
Bacterial Load: At selected time points, euthanize a subset of animals to determine the bacterial load in key organs (e.g., blood, spleen, liver).[22]
Data Presentation:
| Treatment Group | % Survival | Mean Bacterial Load (CFU/g tissue) |
| Vehicle Control | ||
| Compound (Dose 1) | ||
| Compound (Dose 2) | ||
| Positive Control |
Visualizations
Experimental Workflow
Caption: Preclinical evaluation workflow for a novel antibacterial agent.
Sulfonamide Mechanism of Action
Caption: Inhibition of bacterial folate synthesis by sulfonamides.
Conclusion and Future Directions
The protocols outlined in this document provide a rigorous and systematic framework for the initial evaluation of this compound as a potential antibacterial agent. Successful progression through these stages, demonstrating potent and selective antibacterial activity in vitro and efficacy in vivo, would justify further preclinical development. This would include expanded toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and lead optimization to enhance desired properties. The development of novel sulfonamides like this compound is a critical step in addressing the global challenge of antimicrobial resistance.
References
- 1. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EMA releases final guideline on antibacterial drug development | RAPS [raps.org]
- 3. Guidelines for antibacterial clinical trials and drug testing revised by EMA [clinicaltrialsarena.com]
- 4. wcgclinical.com [wcgclinical.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 9. List of Sulfonamides + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. protocols.io [protocols.io]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 19. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 22. vibiosphen.com [vibiosphen.com]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Introduction: Strategic C-C Bond Formation in Medicinal Chemistry
In the landscape of modern drug discovery and development, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among synthetic methodologies, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of its key reagents.[1] This guide focuses on the application of this powerful reaction to a particularly relevant substrate: 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide.
This molecule is a valuable building block, incorporating three key features: a bromine atom, a prime handle for palladium-catalyzed cross-coupling; a sulfonamide moiety, a common pharmacophore in a myriad of therapeutic agents; and a trifluoromethyl group, which can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. The successful and predictable Suzuki coupling of this substrate opens a direct route to novel biaryl sulfonamides, a compound class of significant interest in medicinal chemistry.
This document provides a comprehensive overview, from mechanistic principles to detailed, actionable protocols, designed to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic campaigns.
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. The electron-withdrawing nature of the trifluoromethyl and sulfonamide groups on this compound is anticipated to facilitate this rate-determining step by rendering the aromatic ring more electrophilic.
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid or its ester.[2]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the new C-C bond of the biaryl product and regenerating the active palladium(0) catalyst, which then re-enters the catalytic cycle.
Experimental Protocols
While no single set of conditions is universally optimal, the following protocols provide a robust and well-reasoned starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.
Protocol 1: General Screening Conditions
This protocol is designed for initial small-scale reactions to quickly assess the feasibility of a particular coupling and to provide a baseline for further optimization.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Cs₂CO₃ (2.5 equivalents).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a 0.1 M concentration with respect to the aryl bromide).
-
Seal the vessel and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Component Selection:
-
Catalyst (Pd(dppf)Cl₂): This is a robust and versatile air-stable precatalyst that is effective for a wide range of Suzuki couplings, particularly with aryl bromides.
-
Base (Cs₂CO₃): Cesium carbonate is a strong base that is highly effective in Suzuki couplings, often leading to higher yields compared to weaker bases, especially with challenging substrates.
-
Solvent (Dioxane/Water): This solvent system is widely used for Suzuki reactions. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the base and facilitate transmetalation.
Protocol 2: Optimized Conditions for Electron-Deficient Boronic Acids
When coupling with electron-deficient arylboronic acids, the transmetalation step can be slower. The following conditions may provide improved results.
Materials and Reagents:
-
This compound
-
Electron-deficient arylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (5 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
Follow the general setup procedure as described in Protocol 1, using the reagents listed above.
-
Use a toluene/water (10:1) solvent system.
-
Heat the reaction at 110 °C for 18-24 hours.
-
Follow the workup and purification procedure as described in Protocol 1.
Rationale for Component Selection:
-
Catalyst System (Pd₂(dba)₃/XPhos): The combination of a palladium(0) source and a bulky, electron-rich phosphine ligand like XPhos can enhance the rate of both oxidative addition and reductive elimination, and is often effective for more challenging couplings.
-
Base (K₃PO₄): Potassium phosphate is another effective base for Suzuki couplings and can sometimes offer advantages over carbonates, particularly in non-aqueous or low-water solvent systems.
-
Solvent (Toluene): Toluene is a less polar solvent than dioxane and can be beneficial in certain cases, especially when water-sensitive functional groups are present.
Data Presentation: A Framework for Optimization
Systematic optimization is key to achieving high yields and purity. The following table provides a template for recording and comparing reaction parameters.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 18 | e.g., 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 18 | e.g., 92 |
| 3 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 24 | e.g., 65 |
| 4 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 24 | e.g., 88 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 12 | e.g., 78 |
Note: The yields presented are hypothetical and serve as a guide for data recording.
General Experimental Workflow
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ. The use of fresh, high-purity reagents is crucial.
-
Inefficient Transmetalation: The choice and amount of base are critical. Ensure the base is anhydrous if using a non-aqueous system. For stubborn couplings, consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.
-
Protodeboronation: Boronic acids can be unstable, especially heteroaryl boronic acids, leading to decomposition.[3] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can compensate for this. Alternatively, consider using more stable boronate esters.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur if the reaction is run for too long or at too high a temperature. Careful monitoring of the reaction progress is advised.
-
Dehalogenation of the Aryl Bromide: This can be a competing pathway, particularly with very electron-rich phosphine ligands.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of a diverse array of biaryl sulfonamides. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this reaction in their synthetic endeavors. By understanding the underlying mechanistic principles and systematically optimizing reaction conditions, the full potential of this powerful synthetic tool can be realized, accelerating the discovery and development of novel chemical entities.
References
Application and Protocol Guide for Structure-Activity Relationship (SAR) Studies of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor
Abstract
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on utilizing 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide as a lead compound in structure-activity relationship (SAR) studies. The benzenesulfonamide scaffold is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes implicated in various pathologies, including cancer.[1][2][3] This document outlines the scientific rationale, strategic considerations for analog design, detailed experimental protocols for target engagement and cell-based functional assays, and data interpretation to establish a robust SAR model for this chemical series, hypothetically targeting the tumor-associated isoform, human Carbonic Anhydrase IX (hCA IX).
Introduction: The Scientific Rationale
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, systematically exploring how modifications to a molecule's structure influence its biological activity.[4] The goal is to identify key structural features that govern potency, selectivity, and pharmacokinetic properties, thereby guiding the optimization of a "hit" or "lead" compound into a viable drug candidate.[4]
The lead compound, This compound , possesses several features that make it an intriguing starting point for an SAR campaign targeting carbonic anhydrases:
-
The Benzenesulfonamide Core: This moiety is a classic zinc-binding group (ZBG) that coordinates with the catalytic Zn²⁺ ion in the active site of carbonic anhydrases, which is essential for potent inhibition.[2][3]
-
Aromatic Ring Substituents: The bromine (Br) atom at the 4-position and the trifluoromethyl (CF₃) group at the 3-position significantly influence the electronic properties and lipophilicity of the molecule. The CF₃ group, a strong electron-withdrawing group, can impact the acidity of the sulfonamide proton and potentially enhance metabolic stability.[5] These substituents provide vectors for modification to probe interactions within the enzyme's active site.
-
The N-tert-butyl Group: This bulky, lipophilic group extends into a region of the active site often lined with hydrophobic and hydrophilic residues. Its size, shape, and substitution pattern are critical for determining inhibitory potency and, crucially, isoform selectivity.
This guide will use the inhibition of tumor-associated hCA IX as the primary biological objective. hCA IX is a validated anticancer target; its inhibition can disrupt pH regulation in the hypoxic tumor microenvironment, leading to reduced cancer cell proliferation and survival.[3][6]
Strategic SAR Workflow
A successful SAR campaign requires a systematic approach to analog design, synthesis, and testing. The workflow is iterative, with each cycle of data informing the design of the next generation of compounds.
Caption: Iterative workflow for SAR studies.
Analog Design and Synthesis Strategy
The core principle is to modify one part of the molecule at a time to understand its contribution to biological activity. For our lead compound, we define three key regions for modification.
Caption: Key modification points for SAR.
Region 1 (R1): The N-Alkyl Group (Exploring the Hydrophobic Pocket) The tert-butyl group is a good starting point. Analogs should explore steric bulk, lipophilicity, and the introduction of polar contacts.
-
Varying Steric Bulk: Synthesize analogs with smaller (e.g., n-butyl, isobutyl) and larger or more constrained (e.g., adamantyl, cyclohexyl) alkyl groups.
-
Introducing Polarity: Replace the alkyl group with moieties capable of hydrogen bonding (e.g., hydroxyethyl, methoxyethyl) or charged groups (e.g., aminoethyl).
Region 2 (R2): The Trifluoromethyl Group (Probing Electronic Effects) The electron-withdrawing nature of the CF₃ group is significant.
-
Alternative Electron-Withdrawing Groups: Replace CF₃ with other groups like nitro (NO₂), cyano (CN), or other sulfonyl groups.
-
Electron-Donating Groups: Synthesize analogs with methyl (CH₃) or methoxy (OCH₃) groups to observe the effect of reversing the electronic properties.
Region 3 (R3): The Bromo Group (Exploring Halogen Bonding and Size) The bromine atom can be systematically varied.
-
Halogen Series: Replace Br with other halogens like fluorine (F), chlorine (Cl), and iodine (I) to probe the effects of size, electronegativity, and the potential for halogen bonding.
-
Removal/Replacement: Synthesize the unsubstituted analog (H) to establish a baseline. Replace with small alkyl or polar groups.
Experimental Protocols
Protocol 1: Biochemical Inhibition of hCA IX
This protocol determines the direct inhibitory potency (Kᵢ) of the synthesized analogs against the target enzyme. A stopped-flow spectrophotometric assay is the gold standard.
Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide (CO₂). The reaction produces a proton, causing a pH drop that is monitored by a pH indicator dye (e.g., p-nitrophenol). The rate of color change is proportional to the enzyme's activity.
Materials:
-
Recombinant human Carbonic Anhydrase IX (catalytic domain)
-
Tris buffer (e.g., 20 mM, pH 7.5)
-
CO₂-saturated water (substrate)
-
p-Nitrophenol (pH indicator)
-
Synthesized analog compounds dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of hCA IX in Tris buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 5-10 nM).
-
Inhibitor Preparation: Prepare a serial dilution of each analog compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Assay Execution: a. Equilibrate the stopped-flow instrument to 25°C. b. Load one syringe with the enzyme solution containing the pH indicator. c. Load the second syringe with the CO₂-saturated water. d. To establish a baseline, run the reaction without any inhibitor. e. For inhibitor testing, pre-incubate the enzyme solution with a specific concentration of the analog for 15 minutes at room temperature. f. Rapidly mix the contents of the two syringes. g. Monitor the change in absorbance at the appropriate wavelength for the pH indicator (e.g., 400 nm for p-nitrophenol) over a short time course (e.g., 10-20 seconds).
-
Data Analysis: a. Determine the initial velocity (rate) of the reaction from the slope of the absorbance vs. time plot. b. Calculate the percent inhibition for each analog concentration relative to the uninhibited control. c. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. d. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowing the substrate (CO₂) concentration and its Michaelis-Menten constant (Kₘ) for hCA IX.
Protocol 2: Cell-Based Functional Assay
This protocol assesses the ability of the compounds to inhibit cancer cell proliferation in a physiologically relevant context, providing the half-maximal effective concentration (EC₅₀).
Principle: Many cancer cell lines that overexpress hCA IX, such as MDA-MB-231 (triple-negative breast cancer), show dependence on its function for proliferation, especially under hypoxic conditions. A standard cell viability assay (e.g., MTT, CellTiter-Glo®) can quantify the anti-proliferative effect of the inhibitors.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized analog compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight in a standard incubator (37°C, 5% CO₂).
-
Compound Treatment: a. Prepare serial dilutions of the analog compounds in the complete growth medium. Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.5%). b. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours. For hypoxia-dependent studies, place the plates in a hypoxic chamber (e.g., 1% O₂) for the duration of the treatment.
-
Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of the reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the luminescence signal of treated wells to the vehicle control wells (representing 100% viability). b. Plot the normalized cell viability against the logarithm of the compound concentration. c. Fit the data using a four-parameter logistic regression to determine the EC₅₀ value for each compound.
Data Presentation and SAR Interpretation
Systematically tabulate the results to facilitate the identification of trends.
Table 1: Hypothetical SAR Data for Analogs of this compound
| Cmpd ID | R1 Group (N-Alkyl) | R2 Group (3-pos) | R3 Group (4-pos) | hCA IX Kᵢ (nM) | MDA-MB-231 EC₅₀ (µM) |
| Lead | -tert-butyl | -CF₃ | -Br | 15.2 | 2.5 |
| A1 | -n-butyl | -CF₃ | -Br | 45.8 | 8.1 |
| A2 | -cyclohexyl | -CF₃ | -Br | 10.5 | 1.8 |
| A3 | -CH₂CH₂OH | -CF₃ | -Br | 88.1 | > 20 |
| B1 | -tert-butyl | -NO₂ | -Br | 25.6 | 4.3 |
| B2 | -tert-butyl | -H | -Br | 150.3 | > 20 |
| C1 | -tert-butyl | -CF₃ | -Cl | 12.1 | 2.0 |
| C2 | -tert-butyl | -CF₃ | -F | 22.4 | 3.9 |
| C3 | -tert-butyl | -CF₃ | -H | 95.7 | 15.6 |
Interpretation of Hypothetical Data:
-
R1 Analysis (A1-A3): Comparing the lead to A1 suggests that the bulky tert-butyl is preferred over a more flexible n-butyl group, indicating a well-defined hydrophobic pocket. The constrained cyclohexyl group (A2 ) slightly improves potency, reinforcing this hypothesis. The introduction of a polar hydroxyl group (A3 ) is highly detrimental, suggesting this region of the binding site is intolerant of polar interactions.
-
R2 Analysis (B1-B2): Replacing the -CF₃ group with another strong electron-withdrawing group like -NO₂ (B1 ) retains good activity, though slightly reduced. Removing the group entirely (B2 ) leads to a significant loss of potency, highlighting the importance of an electron-withdrawing substituent at this position for potent inhibition.
-
R3 Analysis (C1-C3): The halogen at the 4-position is critical. Replacing bromine with chlorine (C1 ) maintains or slightly improves activity. Fluorine (C2 ) is less potent than Br or Cl, and complete removal (C3 ) severely diminishes activity. This suggests that a larger halogen atom is optimal, possibly due to favorable hydrophobic or halogen-bonding interactions.
Conclusion and Future Directions
This guide provides a foundational strategy for conducting SAR studies on This compound as a potential carbonic anhydrase inhibitor. Through systematic analog synthesis and a cascade of biochemical and cell-based assays, researchers can elucidate the key molecular determinants of inhibitory activity. The hypothetical data presented illustrates how to build a coherent SAR model. Future work should focus on exploring combinations of the most favorable substitutions (e.g., combining the cyclohexyl R1 group with the chloro R3 group), assessing selectivity against other CA isoforms (especially the ubiquitous hCA I and II), and evaluating the pharmacokinetic properties of the most promising analogs.
References
- 1. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific sulfonamide synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing a systematic approach to identifying the cause and implementing a solution.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in this synthesis is a common issue, often stemming from a combination of steric hindrance and electronic effects. The bulky tert-butyl group of the amine and the electron-withdrawing trifluoromethyl group on the benzenesulfonyl chloride create a challenging reaction environment.
Potential Causes & Solutions:
-
Insufficiently Nucleophilic Amine: The steric bulk of tert-butylamine can significantly slow down the rate of nucleophilic attack on the sulfonyl chloride.
-
Solution: While you cannot change the amine itself, you can optimize the reaction conditions to favor the reaction. Increasing the reaction temperature or using a more polar aprotic solvent like DMF or NMP can help to increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
-
Inappropriate Base: The choice of base is critical. An inadequate base will not efficiently deprotonate the amine or neutralize the HCl byproduct, leading to a stalled reaction.
-
Solution: A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the tert-butylamine. Consider using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge. Triethylamine (TEA) is a common choice, but its basicity might be insufficient in some cases. A systematic comparison of bases is recommended (see Table 1).
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Careful control of reaction conditions is key. Adding the sulfonyl chloride slowly to a solution of the amine and base can minimize the formation of undesired products. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric moisture or oxygen.
-
Q2: I am observing multiple spots on my TLC plate, even after the reaction has gone to completion. What are these impurities and how can I prevent them?
A2: The presence of multiple spots on a TLC plate indicates the formation of one or more side products. Identifying these impurities is the first step toward mitigating their formation.
Common Impurities & Prevention Strategies:
-
Bis-sulfonylation of the Amine: While less likely with the sterically hindered tert-butylamine, it is a possibility, especially if an excess of the sulfonyl chloride is used.
-
Prevention: Use a slight excess (1.1-1.2 equivalents) of the tert-butylamine relative to the sulfonyl chloride.
-
-
Hydrolysis of the Sulfonyl Chloride: 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride is susceptible to hydrolysis, especially in the presence of moisture. This forms the corresponding sulfonic acid, which will not react with the amine.
-
Prevention: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere.
-
-
Disulfide Formation: Thiols can sometimes be present as impurities in sulfonyl chlorides or can be formed under certain reductive conditions, leading to disulfide byproducts.
-
Prevention: Use high-purity starting materials. If necessary, the sulfonyl chloride can be purified by recrystallization before use.
-
Q3: The reaction seems to stall and does not proceed to completion, even after extended reaction times. What should I do?
A3: A stalled reaction is a frustrating problem that often points to an issue with the reaction conditions or the purity of the reagents.
Troubleshooting a Stalled Reaction:
-
Re-evaluate Your Reagents:
-
Amine Purity: Ensure the tert-butylamine is of high purity and free from water.
-
Sulfonyl Chloride Integrity: Verify the purity of the 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride. It can degrade over time, especially if not stored properly.
-
Solvent Quality: Use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress by TLC. Be cautious of decomposition at excessively high temperatures.
-
Concentration: In some cases, increasing the concentration of the reactants can drive the reaction to completion.
-
-
Consider a Catalyst: While not always necessary for this type of reaction, a catalyst can sometimes help to overcome activation energy barriers. Some modern methods utilize catalysts for sulfonamide synthesis, which could be explored if standard methods fail.[1]
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the synthesis of this compound?
A1: While the "optimal" conditions can vary slightly depending on the scale and specific laboratory setup, a good starting point is as follows:
-
Stoichiometry: Use a slight excess of tert-butylamine (1.1-1.2 equivalents) and base (1.5-2.0 equivalents) relative to the 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride.
-
Solvent: A polar aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is generally suitable. For sluggish reactions, consider a higher boiling solvent like DMF.
-
Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction is slow, gentle heating (40-50 °C) may be required.
-
Reaction Time: Monitor the reaction by TLC. Reaction times can range from a few hours to overnight.
Q2: How do the electronic and steric effects of the substituents influence this reaction?
A2: The substituents on both the benzenesulfonyl chloride and the amine play a crucial role:
-
Trifluoromethyl Group (-CF3): This is a strong electron-withdrawing group. It increases the electrophilicity of the sulfur atom in the sulfonyl chloride, making it more susceptible to nucleophilic attack. This is generally favorable for the reaction.
-
Bromo Group (-Br): Also an electron-withdrawing group, further enhancing the reactivity of the sulfonyl chloride.
-
tert-Butyl Group (-C(CH3)3): This is a very bulky group that introduces significant steric hindrance.[2] This steric bulk makes it more difficult for the nitrogen of the amine to approach and attack the sulfur atom of the sulfonyl chloride, which can slow the reaction down considerably.
The interplay of these effects means that while the sulfonyl chloride is electronically activated, the reaction is kinetically hindered. This is why careful optimization of the reaction conditions is so important.
Q3: What is the best method for purifying the final product?
A3: The purification strategy will depend on the scale of the reaction and the nature of the impurities.
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the base and any water-soluble byproducts. This usually involves washing the organic layer with a dilute acid (e.g., 1M HCl), followed by a saturated solution of sodium bicarbonate, and finally brine.
-
Crystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a very effective purification method.
-
Column Chromatography: For small-scale reactions or when impurities are difficult to remove by crystallization, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a good starting point for elution.
III. Experimental Protocol and Data
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound. It should be adapted and optimized as needed.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq).
-
Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM, approximately 10 mL per gram of sulfonyl chloride).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
In a separate flask, prepare a solution of tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20% ethyl acetate in hexanes).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Data Summary
The choice of base can have a significant impact on the reaction yield. The following table summarizes the expected outcomes with different bases.
| Base | pKa of Conjugate Acid | Steric Hindrance | Expected Yield | Notes |
| Triethylamine (TEA) | 10.75 | Moderate | Moderate to Good | Common choice, but may not be strong enough for all cases. |
| Diisopropylethylamine (DIPEA) | 10.75 | High | Good | More sterically hindered than TEA, which can be advantageous. |
| Pyridine | 5.25 | Low | Low to Moderate | Can act as a nucleophilic catalyst, but its lower basicity is a drawback. |
| DBU | 13.5 | Low | Good to Excellent | A strong, non-nucleophilic base that is often very effective. |
IV. Visual Guides
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for optimizing the reaction yield.
V. References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from --INVALID-LINK--
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. --INVALID-LINK--
References
Technical Support Center: Synthesis of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support guide for the synthesis of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. By understanding the causality behind potential side reactions, you can optimize your process, improve yield, and ensure the highest purity of your target compound.
Section 1: Overview of the Synthetic Pathway & Key Byproducts
The synthesis of this compound (Target Compound 3 ) is typically achieved in two primary stages:
-
Chlorosulfonation: Electrophilic aromatic substitution on 3-bromobenzotrifluoride (1 ) using chlorosulfonic acid to form the key intermediate, 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (2 ).
-
Amination: Reaction of the sulfonyl chloride intermediate (2 ) with tert-butylamine to yield the final sulfonamide product (3 ).
While this pathway is robust, impurities in starting materials and slight deviations in reaction conditions can lead to several common byproducts. Understanding their origin is the first step in prevention and mitigation.
Primary Reaction and Common Side Reactions
The diagram below illustrates the main synthetic route and the formation pathways of the most frequently encountered byproducts.
Figure 1: Synthetic Pathway and Byproduct Origins. This diagram shows the two-step synthesis of the target compound and highlights the formation points of common impurities like isomeric sulfonyl chlorides and the sulfonic acid hydrolysis product.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during synthesis and purification, linking them to likely byproducts and providing actionable solutions.
FAQ 1: My crude NMR shows a complex aromatic pattern with more peaks than expected. What are they?
Answer: This is a classic sign of isomeric byproducts , most likely arising from the initial chlorosulfonation step.
-
Causality: The chlorosulfonation of 3-bromobenzotrifluoride is an electrophilic aromatic substitution. While the trifluoromethyl (-CF3) group is meta-directing and the bromo (-Br) group is ortho, para-directing, the combination can lead to a mixture of products. The primary product is the desired 4-bromo isomer, but other isomers like 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride or 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride can form in smaller amounts[1][2]. These isomeric sulfonyl chlorides will then react with tert-butylamine to produce isomeric sulfonamide byproducts.
-
Troubleshooting & Prevention:
-
Temperature Control: Maintain strict temperature control during the addition of the substrate to chlorosulfonic acid, typically keeping it at or below room temperature to enhance regioselectivity.
-
Confirm with LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of isomers. They will have the same mass as your target product but different retention times.
-
Purification: Isomeric sulfonamides are often difficult to separate by simple recrystallization due to similar polarities. Meticulous column chromatography on silica gel is the most effective method for separation. A gradient elution system (e.g., hexane/ethyl acetate) is recommended.
-
FAQ 2: During aqueous workup, I noticed a significant loss of material into the aqueous layer, and my overall yield is low. What happened?
Answer: This issue strongly suggests the presence of the 4-bromo-3-(trifluoromethyl)benzenesulfonic acid , the hydrolysis product of your sulfonyl chloride intermediate.
-
Causality: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis, especially in the presence of moisture or during workup if conditions are not strictly anhydrous[3][4]. The resulting sulfonic acid is highly polar and water-soluble, leading to its loss in the aqueous phase.
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Immediate Use: Use the synthesized sulfonyl chloride intermediate (2 ) immediately in the next step without prolonged storage. If storage is necessary, keep it in a desiccator over a strong drying agent.
-
Workup Strategy: When quenching the amination reaction, use cold, dilute acid and perform extractions quickly. Minimize the contact time between the organic layer containing the product and any aqueous solutions.
-
Identification: The sulfonic acid impurity can be detected by LC-MS (it will have a different mass) or by its characteristic broad -OH peak in the proton NMR spectrum if a sample is concentrated from the aqueous layer.
-
FAQ 3: My TLC/LC analysis shows a significant amount of unreacted sulfonyl chloride starting material in the final product mixture.
Answer: This points to an incomplete amination reaction .
-
Causality: The reaction between the sulfonyl chloride and tert-butylamine can be sluggish due to the steric hindrance of the tert-butyl group. Several factors can contribute to an incomplete reaction:
-
Insufficient Base: The reaction generates HCl, which must be scavenged by a base.[5][6] If the base is insufficient or too weak, the reaction mixture will become acidic, protonating the tert-butylamine and rendering it non-nucleophilic.
-
Low Temperature/Short Reaction Time: The reaction may require elevated temperatures or longer reaction times to go to completion.
-
Stoichiometry: An insufficient amount of tert-butylamine will naturally lead to unreacted sulfonyl chloride.
-
-
Troubleshooting & Prevention:
-
Base Selection: Use at least two equivalents of a suitable amine base like triethylamine or pyridine, or use an excess of tert-butylamine to act as both reactant and base.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS until the sulfonyl chloride spot disappears completely.
-
Temperature Adjustment: If the reaction is slow at room temperature, consider gently heating it (e.g., to 40-50 °C).
-
Purification: Unreacted sulfonyl chloride can often be removed during workup by washing with a dilute aqueous base (like sodium bicarbonate), which will hydrolyze it to the water-soluble sulfonic acid. Alternatively, it can be separated by column chromatography.
-
Section 3: Recommended Protocols & Data
To aid in your experimental work, here are optimized protocols and a data summary table.
Protocol 1: Troubleshooting Workflow for Impurity Identification
This workflow helps systematically identify the source of contamination in your final product.
Figure 2: Impurity Identification Workflow. A step-by-step diagnostic chart to guide researchers from initial analysis to identifying the specific type of byproduct.
Protocol 2: Purification by Recrystallization to Remove Sulfonic Acid
-
Dissolve the crude product in a minimal amount of a hot solvent in which the target compound is soluble but the sulfonic acid is not (e.g., toluene or a hexane/ethyl acetate mixture).
-
The sulfonic acid, being highly polar, should remain insoluble or precipitate out.
-
Filter the hot solution to remove the insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure sulfonamide product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Table 1: Analytical Data for Target Compound and Key Byproducts
| Compound Name | Molecular Formula | Molecular Weight | Key Analytical Features |
| Target Product (3) | C₁₁H₁₃BrF₃NO₂S | 360.19[7] | ¹H NMR: Singlet for t-butyl (~1.3 ppm), complex aromatic signals. MS (ESI+): m/z [M+H]⁺ at 361.0, [M+Na]⁺ at 383.0. |
| Sulfonyl Chloride (2) | C₇H₃BrClF₃O₂S | 323.51[8] | ¹H NMR: No aliphatic signals. Distinct aromatic pattern. Highly reactive. |
| Sulfonic Acid (4) | C₇H₄BrF₃O₃S | 305.07 | ¹H NMR: Broad singlet for sulfonic acid proton (-SO₃H). Properties: Highly water-soluble. |
| Isomeric Product (example) | C₁₁H₁₃BrF₃NO₂S | 360.19 | ¹H NMR: Different chemical shifts/coupling in the aromatic region. LC: Different retention time. MS: Same mass. |
Section 4: References
-
Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. (2016). Available at: --INVALID-LINK--
-
Preparation of sulfonamides from N-silylamines. National Institutes of Health (NIH). Available at: --INVALID-LINK--
-
The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: --INVALID-LINK--
-
This compound, 97%. J&K Scientific. Available at: --INVALID-LINK--
-
Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: --INVALID-LINK--
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer Link. (2022). Available at: --INVALID-LINK--
-
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride 97%. Sigma-Aldrich. Available at: --INVALID-LINK--
-
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride. Manchester Organics. Available at: --INVALID-LINK--
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). Available at: --INVALID-LINK--
-
This compound. Pharmaffiliates. Available at: --INVALID-LINK--
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. (2008). Available at: --INVALID-LINK--
-
4-Bromo-3-(trifluoromethyl)-benzenesulfonyl chloride. Matrix Scientific. Available at: --INVALID-LINK--
-
Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. National Institutes of Health (NIH). Available at: --INVALID-LINK--
-
CAS 1020253-06-8 this compound. Alfa Chemistry. Available at: --INVALID-LINK--
-
4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride 351003-47-9. Guidechem. Available at: --INVALID-LINK--
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. Available at: --INVALID-LINK--
-
eMolecules this compound. Fisher Scientific. Available at: --INVALID-LINK--
-
4-Bromo-3-(trifluoromethyl)-benzenesulfonyl chloride 351003-47-9. LookChem. Available at: --INVALID-LINK--
-
3-Bromobenzotrifluoride 401-78-5 wiki. Guidechem. Available at: --INVALID-LINK--
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. ResearchGate. (2007). Available at: --INVALID-LINK--
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride 97 351003-47-9 [sigmaaldrich.com]
Technical Support Center: Purification of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide via column chromatography. Here, we address common challenges and frequently asked questions to streamline your purification workflow and enhance experimental success.
Troubleshooting Guide: Column Chromatography
This section is designed to help you navigate and resolve specific issues that may arise during the column chromatography purification of this compound.
Problem 1: Poor Separation of the Desired Product from Impurities
Q: My TLC shows good separation, but on the column, the fractions are all mixed. What's going wrong?
A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
-
Inappropriate Solvent System: The choice of eluent is critical. While a standard solvent system like ethyl acetate/hexanes might show separation on TLC, it may not be optimal for a larger scale column.[1][2] For aromatic compounds like this sulfonamide, incorporating a solvent like toluene can sometimes improve separation due to π-π stacking interactions.[3]
-
Co-elution with Starting Materials or Byproducts: The synthesis of this compound typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with tert-butylamine.[4] Incomplete reaction can leave unreacted sulfonyl chloride, and side reactions could generate other sulfonamide-related impurities. These may have very similar polarities to your desired product.
-
Solution: A shallow solvent gradient during elution can help resolve closely eluting compounds. A long column will also provide more surface area for interaction and can improve separation.[3]
-
-
Sample Overload: Loading too much crude material onto the column is a frequent cause of poor separation, leading to broad, overlapping peaks.[3]
-
Solution: As a general guideline, the ratio of silica gel to your crude product should be at least 50:1 by weight.
-
Problem 2: The Product is Not Eluting from the Column
Q: I've run a large volume of solvent through the column, but I can't detect my product in the fractions. Where is it?
A: This frustrating situation can arise from a few key issues.
-
Compound is Too Polar for the Chosen Solvent System: If your eluent is not polar enough, your product will remain strongly adsorbed to the polar silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. If you started with a low percentage of ethyl acetate in hexanes, incrementally increase the ethyl acetate concentration. For very polar compounds, a mobile phase containing methanol in dichloromethane may be necessary.[2]
-
-
Compound Decomposition on Silica Gel: While sulfonamides are generally stable, the combination of acidic silica gel and certain impurities could potentially lead to degradation.
-
Solution: To test for stability, spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots appear.[5] If you suspect decomposition, you can use deactivated silica gel (by adding a small amount of triethylamine to the slurry) or switch to a different stationary phase like alumina.[5]
-
Problem 3: Streaking or Tailing of the Product Spot on TLC and Column
Q: My product appears as a long streak instead of a tight spot on the TLC plate, and I'm seeing the same effect on the column. Why is this happening?
A: Streaking, or tailing, is often indicative of interactions between your compound and the stationary phase.
-
Acidic or Basic Nature of the Compound: The sulfonamide group has an acidic proton, which can interact strongly with the acidic silica gel, causing tailing.
-
Solution: Adding a small amount of a modifier to your mobile phase can suppress these interactions. For acidic compounds, adding a small amount of acetic or formic acid (0.1-2.0%) can improve peak shape.[1] Conversely, if you have basic impurities, a small amount of triethylamine (0.1-2.0%) can be beneficial.[1]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of purifying this compound.
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: A good starting point for a compound of this nature is a 20-30% ethyl acetate in hexanes mixture.[2] This should give you an initial idea of the compound's polarity and allow you to optimize the solvent system to achieve an Rf value between 0.2 and 0.4 for the desired product, which is ideal for column chromatography.[1]
Q2: How can I visualize the compound on a TLC plate?
A2: Due to the presence of the aromatic ring, this compound is UV active and can be easily visualized under a UV lamp (254 nm).
Q3: What are the most likely impurities I will encounter in the synthesis?
A3: The most common impurities include:
-
Unreacted 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride .[6]
-
Unreacted tert-butylamine .
-
Potentially, small amounts of the corresponding primary sulfonamide, 4-bromo-3-(trifluoromethyl)benzenesulfonamide , if the tert-butylamine is not in excess or if there is water present.[7]
-
Byproducts from side reactions, which can be complex depending on the reaction conditions.
Q4: Should I use dry loading or wet loading for my sample?
A4: If your crude product is not readily soluble in the initial, low-polarity mobile phase, dry loading is recommended.[8] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your column.[8] This technique often leads to better band sharpness and improved separation.
Q5: What type of stationary phase is most suitable?
A5: For the vast majority of purifications of this compound, standard silica gel (60 Å, 230-400 mesh) is the most appropriate stationary phase.[9][10] It is cost-effective and provides good resolving power for a wide range of organic compounds.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare a small amount of your crude product as a dilute solution in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Prepare a developing chamber with a small amount of your chosen solvent system (e.g., 30% ethyl acetate in hexanes). Ensure the chamber is saturated with the solvent vapors.
-
Place the TLC plate in the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[1]
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot. Adjust the polarity of your solvent system until the desired product has an Rf of approximately 0.2-0.4.[1]
Protocol 2: Flash Column Chromatography Purification
-
Column Packing:
-
Secure a glass column of appropriate size vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pour the slurry into the column, tapping the sides gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[8]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the column with a pipette.[8]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or house air) to achieve a steady flow rate.
-
Begin collecting fractions.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, effective for a wide range of organic compounds.[9][10] |
| Mobile Phase (TLC) | 20-40% Ethyl Acetate in Hexanes | Good starting point for achieving optimal Rf.[2] |
| Target Rf Value | 0.2 - 0.4 | Provides good separation on a column.[1] |
| Silica to Crude Ratio | ≥ 50:1 (w/w) | Prevents column overload and ensures good separation.[3] |
| Mobile Phase Modifier | 0.1-2.0% Acetic Acid (if tailing) | Suppresses interaction of acidic protons with silica.[1] |
Visual Workflow
References
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Chromatography [chem.rochester.edu]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: HPLC Purity Analysis of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for the HPLC analysis of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for ensuring the purity and quality of this compound.
Introduction
This compound is a complex molecule with multiple functional groups that influence its chromatographic behavior. Its aromatic ring, coupled with the electron-withdrawing trifluoromethyl group and the bromine atom, makes it an excellent candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This guide will walk you through method development, common challenges, and frequently asked questions to ensure accurate and robust purity analysis.
The structural characteristics of this compound, specifically its hydrophobicity, make RP-HPLC the ideal analytical technique. The presence of the benzene ring provides a chromophore, allowing for sensitive detection using a UV detector.
Recommended Starting HPLC Method
While a specific validated monograph for this exact compound may not be publicly available, a robust starting method can be developed based on the analysis of structurally similar sulfonamides.[1][2] The following parameters provide a scientifically sound starting point for your method development and validation, adhering to principles outlined in USP General Chapter <621> Chromatography.[1]
| Parameter | Recommendation | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for this non-polar analyte. A 250 mm length ensures high resolution for separating potential impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to ensure consistent ionization of any residual silanols on the column, leading to improved peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and lower viscosity than methanol, often providing sharper peaks. |
| Gradient | 60% B to 90% B over 15 minutes | A gradient elution is recommended to ensure elution of the main analyte in a reasonable time while also separating it from potentially more or less retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature improves reproducibility by minimizing viscosity fluctuations. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 254 nm or 265 nm | Substituted benzene derivatives typically exhibit a π→π* transition in this region.[3] A detection wavelength of 254 nm is a common starting point for aromatic compounds.[1] |
| Sample Preparation | Dissolve in Acetonitrile or Methanol | The sample should be dissolved in a solvent that is compatible with the mobile phase and in which the analyte is freely soluble. |
Experimental Workflow for Method Development
Caption: A stepwise workflow for developing a robust HPLC purity method.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: My main peak is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue in HPLC and can be caused by several factors. For a sulfonamide like this, the primary suspects are secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: The sulfonamide group has a weakly acidic proton. If this proton interacts with active silanol groups on the silica-based stationary phase, it can lead to peak tailing. This is especially true if the mobile phase pH is not controlled.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure your mobile phase is sufficiently acidic. The addition of 0.1% formic acid (as recommended) should suppress the ionization of residual silanol groups on the column packing, minimizing secondary interactions. If tailing persists, you could try a slightly stronger acid like 0.05% trifluoroacetic acid (TFA), but be mindful that TFA can be difficult to remove from the column and may suppress MS signals if used.
-
Column Condition: The column may be aging or contaminated. Flush the column with a strong solvent wash (e.g., isopropanol) to remove any strongly retained compounds. If the problem persists, the column may need to be replaced.
-
Sample Overload: Injecting too much sample can lead to peak distortion.[4] Try reducing the injection volume or diluting your sample.
-
Alternative Column: Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.[5]
-
Q2: I am seeing extraneous peaks in my chromatogram. How can I determine if they are impurities or artifacts?
A2: Distinguishing between genuine impurities and system-related artifacts is a critical step in purity analysis.
-
Causality: Extraneous peaks can arise from impurities in the sample, carryover from previous injections, or contaminants in the mobile phase or sample solvent.
-
Troubleshooting Steps:
-
Blank Injection: Inject a blank (your sample solvent) to see if the extraneous peaks are present. If they are, this points to contamination of your solvent, mobile phase, or carryover in the HPLC system.
-
Potential Impurities: The synthesis of this compound likely involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with tert-butylamine.[6][7] Therefore, these starting materials are potential process-related impurities. Other impurities could arise from the bromination of trifluoromethyl-substituted benzene derivatives.[8] If you have access to these starting materials, you can inject them to confirm if their retention times match any of the unknown peaks.
-
Systematic Flushing: If carryover is suspected, implement a rigorous needle wash protocol and flush the entire system, including the injector and detector flow cell, with a strong solvent.
-
Q3: The retention time of my main peak is shifting between injections. What should I check?
A3: Retention time variability can compromise the reliability of your analysis. The cause is often related to the stability of the HPLC system or the mobile phase.
-
Causality: Fluctuations in mobile phase composition, column temperature, or flow rate can all lead to shifts in retention time.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. If you are mixing solvents online, check that the pump's proportioning valves are functioning correctly.
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
-
System Check: Verify that the pump is delivering a consistent flow rate and that the column temperature is stable. Check for any leaks in the system.
-
Q4: How do I ensure my method is suitable for its intended purpose?
A4: Method suitability is demonstrated through system suitability testing and method validation, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH).
-
System Suitability: Before running your samples, you should perform system suitability tests to ensure the chromatographic system is performing adequately.[1] Key parameters to check include:
-
Tailing Factor: Should ideally be between 0.8 and 1.5.
-
Resolution: Ensure baseline resolution between the main peak and any known impurities.
-
Reproducibility: Check the relative standard deviation (RSD) of the peak area and retention time for replicate injections of a standard, which should typically be less than 2%.
-
-
Method Validation: For use in a regulated environment, the analytical method must be validated to demonstrate that it is fit for its intended purpose. The validation should assess parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Logical Troubleshooting Flow
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 2. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijermt.org [ijermt.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. US2494817A - Bromination of trifluoromethyl derivatives of benzene - Google Patents [patents.google.com]
troubleshooting insolubility of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide in reactions
Technical Support Center: 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for this compound (CAS 1020253-06-8). This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the solubility of this compound during synthetic operations. Our goal is to provide you with the foundational knowledge and practical strategies to overcome these issues, ensuring the smooth progression of your research and development efforts.
The unique structure of this molecule, featuring a bulky hydrophobic tert-butyl group, an electron-withdrawing trifluoromethyl group, and a polar sulfonamide moiety, contributes to its often-high crystallinity and limited solubility in many common solvents.[1][2][3] This guide offers a systematic approach to troubleshooting these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound at the start of my reaction. What are the best initial solvents to try?
A1: Based on its structure, this compound is a moderately polar, lipophilic molecule. Its solubility is often highest in polar aprotic solvents. We recommend starting with solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Dioxane. Ethereal solvents such as Tetrahydrofuran (THF) or 2-MeTHF can also be effective, though solubility may be lower. Avoid starting with non-polar solvents like hexanes or highly polar protic solvents like water, where solubility is expected to be very low.
Q2: Can I heat the reaction mixture to improve solubility? What are the risks?
A2: Yes, gently heating the mixture can significantly improve both the rate of dissolution and the overall solubility.[4] However, be mindful of the thermal stability of your other reagents and the potential for side reactions. Sulfonamides are generally stable, but sensitive functional groups elsewhere in your substrates could be compromised. We recommend a stepwise increase in temperature, for example, from room temperature to 40-50 °C, while monitoring the reaction progress and impurity profile by TLC or LC-MS.
Q3: The compound dissolves initially but then precipitates out as the reaction progresses. What is happening?
A3: This common issue, known as "crashing out," typically occurs for one of two reasons:
-
Change in Solvent Polarity: The reaction may be consuming a polar reagent or generating a less polar product, causing the overall polarity of the reaction medium to decrease and reducing the solubility of the starting material.
-
Product Insolubility: The product of the reaction may be less soluble than the starting material in the chosen solvent system and is precipitating. The first step is to identify the precipitate. If it is the starting material, consider using a more effective solubilizing solvent or a co-solvent system from the outset.
Q4: My reaction is sluggish and gives a low yield. Could this be related to solubility?
A4: Absolutely. If a reactant has poor solubility, its concentration in the solution phase is very low. Since reaction rates are dependent on the concentration of the reactants, poor solubility can dramatically slow down the reaction, leading to incomplete conversion and low yields. Ensuring all reactants are fully dissolved is critical for achieving efficient and reproducible reaction kinetics.[5]
In-Depth Troubleshooting Guide
Issue 1: Pre-Reaction Insolubility: The Compound Fails to Dissolve
The primary challenge often lies in achieving a homogeneous solution before initiating the reaction. The high lattice energy of this crystalline solid requires a solvent system capable of overcoming these intermolecular forces.
Causality: The molecule possesses both lipophilic (aryl ring, Br, CF₃, t-butyl) and polar (SO₂NH) regions. A single solvent may not be optimal for solvating all parts of the molecule effectively. The key is to find a solvent or solvent mixture that balances these characteristics.
This protocol allows you to empirically and efficiently determine the best solvent for your specific application.
Materials:
-
This compound
-
Small vials (e.g., 2 mL HPLC vials)
-
A selection of anhydrous solvents (see table below)
-
Magnetic stir plate and small stir bars
-
Vortex mixer
Procedure:
-
Accurately weigh a small amount of the compound (e.g., 10 mg) into several labeled vials.
-
To each vial, add a measured volume of a single solvent (e.g., 0.2 mL) from the screening list.
-
Stir or vortex the vials at room temperature for 10-15 minutes.
-
Observe and record the solubility. If fully dissolved, the solubility is ≥50 mg/mL.
-
If not fully dissolved, add another aliquot of solvent (e.g., 0.2 mL) and repeat step 3. Continue until the compound dissolves or you reach a practical lower limit for your reaction concentration (e.g., <5 mg/mL).
-
(Optional) If solubility is still poor, gently warm the vials that showed partial solubility to 40-50 °C and observe any changes.
The following table provides a starting point for solvent selection, based on chemical principles. We strongly recommend experimental verification using the protocol above.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, NMP, DMAc | High | High dielectric constant and ability to solvate both polar and non-polar moieties. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate | Good balance of polarity; Dioxane is often an excellent choice for sulfonamides. |
| Chlorinated | DCM, Chloroform | Moderate to Low | Can be effective but may be too non-polar depending on the reaction. |
| Esters | Ethyl Acetate (EtOAc) | Low | Generally not polar enough to effectively dissolve the sulfonamide group. |
| Hydrocarbons | Toluene, Hexanes | Insoluble | Lacks the polarity to overcome the crystal lattice energy of the polar sulfonamide head. |
| Alcohols | MeOH, EtOH, IPA | Low | The sulfonamide proton can hydrogen-bond with the solvent, but the bulk of the molecule is hydrophobic. |
Issue 2: Insolubility During Reaction (Precipitation)
When a reactant or product precipitates mid-reaction, it can halt the process and complicate the work-up. A robust solvent system is key to preventing this.
Causality: Reactions often involve a change in the composition of the reaction mixture. For instance, in a substitution reaction where a non-polar group replaces a polar one on your substrate, the overall polarity of the solution may decrease, forcing the more polar starting sulfonamide out of solution.
A mixture of two or more miscible solvents can often achieve a solvating power that neither solvent can alone. This is known as synergistic solvation or cosolvency.[6][7] A small amount of a highly effective solubilizing agent (like DMF) can be added to a less effective but otherwise ideal reaction solvent (like THF).
-
From your solvent screen (Protocol 1), identify the solvent with the highest solubilizing power (e.g., DMF).
-
Select a primary solvent that is well-suited for your reaction conditions (e.g., THF for a reaction involving a Grignard reagent).
-
Dissolve the this compound in a minimal amount of the high-solubility solvent (DMF).
-
Slowly add this solution to the primary reaction solvent (THF) containing the other reagents.
-
Critical: Aim for a low percentage of the co-solvent, typically 5-10% v/v.[6] This is often enough to maintain solubility without drastically altering the reaction environment. For example, use 1 mL of DMF in a total reaction volume of 10-20 mL.
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A systematic workflow for troubleshooting insolubility.
Issue 3: Biphasic Reactions or Extreme Insolubility
In some cases, particularly when reacting with aqueous bases or salts, achieving a single phase is impossible. Here, specialized techniques are required to facilitate the reaction between species that cannot easily come into contact.
Phase-transfer catalysis is a powerful technique for promoting reactions between reactants in immiscible phases.[8] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, transports one of the reactants (typically an anion) from the aqueous or solid phase into the organic phase where the sulfonamide is dissolved.[9][10][11]
When to Use PTC:
-
When your reaction involves an inorganic salt (e.g., K₂CO₃, NaCN, NaN₃) that is insoluble in your organic solvent.
-
When reacting with an aqueous solution of a base (e.g., aq. NaOH).
Mechanism of Action:
-
The lipophilic cation of the catalyst (e.g., Bu₄N⁺) pairs with the anion from the aqueous/solid phase (e.g., OH⁻).
-
This ion pair is soluble in the organic phase and is transported across the phase boundary.
-
In the organic phase, the "naked" anion is highly reactive and reacts with the sulfonamide (or its conjugate base).
-
The catalyst then transports the leaving group anion back to the aqueous/solid phase, completing the catalytic cycle.
This approach avoids the need to find a single solvent for all components, which is often an impossible task.[12]
References
- 1. 1020253-06-8 | 4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide - Moldb [moldb.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ijnrd.org [ijnrd.org]
- 5. benchchem.com [benchchem.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
managing reaction temperature for 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide synthesis
A Guide to Managing Reaction Temperature for Optimal Synthesis
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth technical support for the synthesis of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide. The critical parameter of reaction temperature is a primary focus, as its precise control is paramount for achieving high yield and purity. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most critical temperature-controlled step in this synthesis?
The most critical step is the exothermic reaction between 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and tert-butylamine. The addition of the amine to the sulfonyl chloride is highly exothermic, and failure to control the temperature can lead to a runaway reaction.[1]
Q2: What is the optimal temperature range for adding tert-butylamine?
The reaction is typically performed at a low temperature, often between 0 °C and 15 °C.[1] For robust control, it is highly recommended to maintain the internal reaction temperature between 0 °C and 5 °C during the slow, portion-wise addition of tert-butylamine. A procedure for a similar N-tert-butyl amide synthesis specifies cooling to 0 °C before adding the amine solution.[2]
Q3: My reaction yield is consistently low. Could temperature be the cause?
Yes, improper temperature control is a primary suspect for low yields in sulfonamide synthesis.[3][4]
-
Temperature Too High: Excessive heat can cause degradation of the starting materials, intermediates, and even the final product.[1] It also accelerates side reactions, consuming reactants and forming impurities that complicate purification.[1]
-
Temperature Too Low: While safer, an excessively low temperature can significantly slow the reaction rate, preventing it from reaching completion within a reasonable timeframe.[1] It may also cause reactants to precipitate out of the solution, effectively halting the reaction.[1]
Q4: I'm observing significant impurity formation. How is this related to temperature?
The formation of impurities is a common result of poorly controlled exotherms.[1] At elevated temperatures, several side reactions can occur:
-
Hydrolysis: The starting material, 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, is sensitive to moisture. Higher temperatures can accelerate its hydrolysis to the unreactive sulfonic acid, which reduces the overall yield.[3]
-
Formation of Byproducts: High localized temperatures can promote secondary reactions, leading to undesired byproducts and the formation of colored impurities.[1]
Q5: What are the best practices for monitoring and controlling the reaction temperature?
Effective temperature management requires a combination of proper setup and vigilant monitoring.
-
Use a Calibrated Thermometer: Always monitor the internal temperature of the reaction mixture, not just the bath temperature.
-
Efficient Cooling: Utilize an ice/salt bath or a cryocooler to achieve and maintain temperatures between 0-5 °C. Ensure the reactor has good surface contact with the cooling medium.[1]
-
Controlled Reagent Addition: Add the tert-butylamine solution slowly and dropwise using a pressure-equalizing dropping funnel or a syringe pump. This is the most effective way to control the rate of heat generation.[1]
-
Vigorous Stirring: Ensure efficient mixing with an appropriately sized stir bar or overhead stirrer. This prevents localized hot spots and ensures even heat distribution.[1]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems that can arise during the synthesis due to poor temperature management.
| Problem | Likely Temperature-Related Cause | Recommended Solution |
| Low Yield | Reaction temperature was too high, causing degradation or side reactions.[1] | Maintain a strict internal temperature of 0-5 °C during amine addition. Lowering the temperature can minimize side reactions.[5] |
| Reaction temperature was too low, leading to an incomplete reaction.[1] | After the initial exothermic addition is complete, allow the reaction to slowly warm to room temperature and stir overnight to ensure it goes to completion.[2] | |
| Product is Impure / Discolored | Poorly controlled exotherm led to byproduct formation or thermal decomposition.[1] | Improve cooling efficiency and slow down the rate of amine addition significantly. Ensure vigorous stirring to dissipate heat.[1] |
| Reaction Stalls | Precipitation of reactants due to excessively low temperatures.[1] | Ensure the chosen solvent maintains solubility at the target reaction temperature. If the reaction has stalled, allowing a very slow and controlled warming by a few degrees while monitoring may help, but proceed with caution. |
| Runaway Reaction | Reagent addition rate is too fast for the cooling system to handle.[1] | IMMEDIATE ACTION: Stop all reagent addition immediately. Enhance cooling (add more ice/salt). If the situation does not resolve, execute a pre-planned emergency quenching procedure. For future runs, drastically reduce the addition rate.[1] |
Experimental Protocol: Temperature Management Focus
This protocol outlines the critical sulfonylation step with an emphasis on temperature control.
Materials:
-
4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride
-
tert-Butylamine
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Triethylamine or Pyridine, ~1.1-1.5 equivalents)[3]
Procedure:
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a digital thermometer probing the internal solution, and a pressure-equalizing dropping funnel under an inert atmosphere (Nitrogen or Argon), dissolve the 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and the base in the anhydrous solvent.
-
Cooling: Immerse the flask in an ice/salt bath and cool the solution until the internal temperature is stable between 0 °C and 5 °C.
-
Amine Addition: Prepare a solution of tert-butylamine in the same anhydrous solvent and add it to the dropping funnel.
-
CRITICAL STEP: Add the tert-butylamine solution dropwise to the cooled, stirred solution of the sulfonyl chloride. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 5 °C . A sudden spike in temperature indicates the addition is too fast.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Warm-up: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight to ensure the reaction proceeds to completion.
-
Work-up: Proceed with standard aqueous work-up and purification protocols.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues during the synthesis.
Caption: Troubleshooting workflow for temperature issues.
References
Technical Support Center: Work-up and Purification of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up and purification of this compound.
Introduction
The synthesis of this compound typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with tert-butylamine in the presence of a base.[1] While the reaction itself is generally robust, the work-up and purification stages are critical for obtaining a high-purity final product. This guide will address common challenges encountered during these final steps.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of this compound reactions, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Precipitation Upon Quenching | - The product is highly soluble in the quenching medium (e.g., water).- The reaction did not go to completion. | - Before quenching the entire reaction, take a small aliquot and test quenching with different anti-solvents (e.g., ice-cold water, hexane).- Confirm reaction completion via Thin Layer Chromatography (TLC) before quenching. |
| Formation of an Emulsion During Aqueous Work-up | - The presence of unreacted starting materials or byproducts acting as surfactants.- Vigorous shaking of the separatory funnel. | - Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.- Gently invert the separatory funnel instead of vigorous shaking.- Filter the biphasic mixture through a pad of Celite®. |
| Product is Contaminated with Starting Material (Sulfonyl Chloride) | - Incomplete reaction.- Hydrolysis of the sulfonyl chloride during work-up. | - Ensure the reaction goes to completion by monitoring with TLC.- Use a slight excess of tert-butylamine.- During the aqueous wash, use a dilute solution of a non-nucleophilic base (e.g., sodium bicarbonate) to quench any remaining sulfonyl chloride.[2] |
| Product is Contaminated with Benzoic Acid Derivative (from hydrolysis of sulfonyl chloride) | - The sulfonyl chloride starting material was contaminated with the corresponding sulfonic acid.- Hydrolysis of the sulfonyl chloride occurred during the reaction or work-up. | - Use a dilute aqueous base wash (e.g., 1M NaOH or saturated NaHCO₃) to extract the acidic impurity into the aqueous layer.[2] Be cautious, as excess base can lead to sulfonamide hydrolysis under harsh conditions.[3][4] |
| Difficulty in Removing the Amine Base (e.g., Pyridine, Triethylamine) | - The amine base is soluble in the organic layer. | - Perform multiple washes with dilute aqueous acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer.[2] |
| Product Oiling Out During Recrystallization | - The chosen solvent system has too high a solvency for the product at elevated temperatures.- The cooling rate is too rapid. | - Screen for alternative recrystallization solvents or solvent pairs (e.g., Ethanol/water, Ethyl Acetate/Hexanes).[2][5]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| Poor Separation During Column Chromatography | - Inappropriate solvent system (eluent).- Co-elution of impurities with similar polarity to the product. | - Optimize the eluent system using TLC. A common starting point for sulfonamides is a mixture of hexanes and ethyl acetate.- Consider using a different stationary phase for chromatography.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[2] Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes, to achieve good separation between the starting materials (sulfonyl chloride and amine) and the sulfonamide product. The starting materials are typically less polar than the final product.
Q2: My reaction mixture is a thick slurry. How should I proceed with the work-up?
A: If the reaction mixture is a thick slurry, it is advisable to dilute it with a suitable organic solvent in which the product is soluble, such as dichloromethane (DCM) or ethyl acetate, before quenching.[2] This will facilitate easier handling and extraction.
Q3: Can I use a strong base like sodium hydroxide for the aqueous wash?
A: While a dilute solution of a strong base like NaOH can be used to remove acidic impurities, it should be done with caution. Prolonged exposure or high concentrations of strong bases can lead to the hydrolysis of the sulfonamide product, especially at elevated temperatures.[3][4] A milder base like sodium bicarbonate is often a safer choice.[2]
Q4: My final product has a persistent color. How can I decolorize it?
A: Colored impurities can sometimes be removed by treating a solution of the crude product with activated charcoal followed by filtration through Celite® before recrystallization. However, be aware that this may lead to some product loss.
Q5: What are the optimal conditions for storing this compound?
A: As a crystalline solid, the compound is expected to be stable at room temperature.[1] However, for long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, protected from light.
Experimental Protocols
Standard Aqueous Work-up Protocol
This protocol is a general guideline and may require optimization based on the specific reaction conditions and scale.
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add ice-cold water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent like ethyl acetate or dichloromethane to extract the product.[2]
-
Acid Wash: Wash the organic layer sequentially with 1M HCl (twice) to remove any unreacted amine and the amine hydrochloride salt formed during the reaction.[2]
-
Base Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid and remove the corresponding sulfonic acid byproduct.[2]
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and help break any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the sulfonamide is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol/water or ethyl acetate/hexanes.[2][5]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, cool the flask in an ice bath to maximize product precipitation.[5]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: General workflow for the work-up and purification of this compound.
Caption: Troubleshooting logic for addressing low yield or impurity issues.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. m.youtube.com [m.youtube.com]
- 6. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Welcome to the Technical Support Center for the synthesis of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will delve into the common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and reproducible process.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions, especially during scale-up. The general synthetic route involves three key transformations:
-
Bromination: Regioselective bromination of 3-(trifluoromethyl)aniline to produce 4-bromo-3-(trifluoromethyl)aniline.
-
Diazotization and Sulfonyl Chloride Formation: Conversion of the aniline to a diazonium salt, followed by a Sandmeyer-type reaction to yield 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride.
-
Sulfonamide Formation: Reaction of the sulfonyl chloride with tert-butylamine to afford the final product.
Each of these steps presents unique challenges that can impact yield, purity, and safety on a larger scale. This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide: From Precursor to Final Product
This section provides in-depth troubleshooting for specific issues that may arise during the synthesis.
Step 1: Bromination of 3-(Trifluoromethyl)aniline
Question 1: My bromination reaction of 3-(trifluoromethyl)aniline with N-Bromosuccinimide (NBS) is giving low yields and multiple spots on TLC, including a di-brominated impurity. How can I improve the regioselectivity and yield?
Answer: This is a common issue when scaling up this electrophilic aromatic substitution. The formation of di-brominated and other regioisomeric impurities is often due to poor control over the reaction conditions. Here’s a systematic approach to troubleshoot this problem:
-
Understanding the Causality: The amino group of 3-(trifluoromethyl)aniline is an activating group, directing the incoming electrophile (Br+) to the ortho and para positions. While the trifluoromethyl group is deactivating and meta-directing, the para-substitution is sterically favored.[1] However, on a larger scale, localized high concentrations of NBS and temperature spikes can lead to over-bromination and the formation of undesired isomers.[2]
-
Troubleshooting Protocol:
-
Temperature Control is Critical: The bromination reaction is exothermic.[2] Maintain a strict reaction temperature of 0-5 °C throughout the addition of NBS. Use a reliable cooling system and monitor the internal temperature closely.
-
Controlled Addition of NBS: Dissolve NBS in the reaction solvent (e.g., DMF) and add it dropwise to the solution of 3-(trifluoromethyl)aniline.[3] Slow, controlled addition prevents localized hotspots and high concentrations of the brominating agent.
-
Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of NBS.[2] An excess of NBS will significantly increase the formation of di-brominated byproducts.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a common solvent for this reaction.[3] Ensure it is anhydrous, as water can react with NBS.
-
Quenching: After the reaction is complete (monitored by TLC or HPLC), quench any excess NBS with a saturated aqueous solution of sodium thiosulfate.[2]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes side reactions and controls exothermicity.[2] |
| NBS Equivalents | 1.0 - 1.05 | Prevents over-bromination.[2] |
| Addition Rate | Slow, dropwise | Avoids localized high concentrations.[2] |
| Solvent | Anhydrous DMF | Good solubility for reactants.[3] |
Step 2: Diazotization and Sulfonyl Chloride Formation
Question 2: I'm experiencing difficulties with the Sandmeyer-type reaction to form the sulfonyl chloride. The reaction is not going to completion, and I'm concerned about the safety of the diazonium salt intermediate.
Answer: The formation of the diazonium salt and its subsequent conversion to the sulfonyl chloride is a critical and potentially hazardous step, especially on a larger scale. Incomplete reaction and safety concerns are often linked.
-
Understanding the Causality: Diazonium salts are notoriously unstable and can decompose energetically if not handled correctly.[4] The success of the subsequent Sandmeyer-type reaction depends on the clean and complete formation of this intermediate. The reaction involves the diazotization of 4-bromo-3-(trifluoromethyl)aniline with sodium nitrite in the presence of a strong acid, followed by reaction with sulfur dioxide and a copper(I) salt catalyst.[5]
-
Troubleshooting and Safety Protocol:
-
Strict Temperature Control: The diazotization must be carried out at 0-5 °C.[6] Higher temperatures will lead to the decomposition of the diazonium salt, resulting in byproducts and a potential runaway reaction.
-
Slow Addition of Sodium Nitrite: Add a pre-cooled aqueous solution of sodium nitrite slowly to the acidic solution of the aniline.[6] This ensures that the heat generated is effectively dissipated.
-
Vigorous Stirring: Maintain efficient stirring throughout the reaction to ensure homogeneity and prevent localized buildups of reagents.
-
Use of a Safer SO2 Source: Gaseous sulfur dioxide can be challenging to handle on a large scale. Consider using a stable SO2 surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) for a safer and more controlled reaction.[7]
-
Catalyst Preparation: Prepare the copper(I) chloride catalyst solution separately and ensure it is well-slurried before the addition of the diazonium salt solution.[5]
-
Immediate Use of Diazonium Salt: The diazonium salt solution should be used immediately after its preparation. Do not store it.[4]
-
Safety First: Handling Diazonium Salts
Diazonium salts are explosive when dry.[2] Always keep them in solution and at low temperatures. Ensure adequate ventilation and have appropriate quenching agents (e.g., a solution of a reducing agent) readily available in case of an emergency.
Caption: Workflow for Diazotization and Sulfonyl Chloride Formation.
Step 3: Sulfonamide Formation
Question 3: The reaction between 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and tert-butylamine is very slow, and I'm seeing unreacted starting material even after prolonged reaction times. What can I do to drive the reaction to completion?
Answer: The slow reaction rate is a classic example of steric hindrance. The bulky tert-butyl group of the amine hinders its nucleophilic attack on the sulfur atom of the sulfonyl chloride.[8]
-
Understanding the Causality: While tert-butylamine is a strong base, its nucleophilicity is significantly reduced due to the steric bulk of the three methyl groups surrounding the nitrogen atom.[9] This makes the SN2-type reaction with the sulfonyl chloride slow.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction for any potential side reactions at elevated temperatures.
-
Use of a Non-Nucleophilic Base: Employ a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl generated during the reaction.[6] This prevents the protonation of tert-butylamine, which would render it non-nucleophilic. Use at least 1.5 equivalents of the base.
-
Solvent Choice: A polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is suitable for this reaction.[6]
-
Extended Reaction Time: Due to the steric hindrance, this reaction may require a longer time to reach completion compared to reactions with less hindered amines. Monitor the reaction progress by TLC or HPLC.
-
Consider Alternative Catalysis: For particularly stubborn reactions involving sterically hindered substrates, the use of catalysts like 1-hydroxybenzotriazole (HOBt) in combination with silicon additives has been reported to be effective in promoting sulfonamide formation.[10]
-
| Parameter | Recommended Condition | Rationale |
| Base | Triethylamine (1.5 eq) | Scavenges HCl without competing as a nucleophile.[6] |
| Temperature | Room Temperature to gentle reflux | Increases reaction rate to overcome steric hindrance. |
| Solvent | THF or DCM | Good solubility for reactants and intermediates.[6] |
| Reaction Time | 6-24 hours | Allow sufficient time for the sterically hindered reaction. |
III. Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider during the scale-up of this synthesis?
A1: The primary safety concerns are:
-
Exothermic Reactions: Both the bromination and diazotization steps are exothermic and require careful temperature control to prevent runaway reactions.[2][11]
-
Diazonium Salt Instability: As mentioned, diazonium salts are explosive when dry.[2] Always handle them in solution and at low temperatures.
-
Handling of Reagents: Sulfonyl chlorides are corrosive and react with moisture.[12] Trifluoromethylated aromatic compounds may have specific toxicological properties. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).
Q2: My final product, this compound, is an oil or a waxy solid and difficult to purify. What are the best purification methods?
A2: While the final product can sometimes be challenging to crystallize, purification can be achieved through:
-
Column Chromatography: Silica gel chromatography is an effective method for removing impurities. A gradient elution with a mixture of heptane and ethyl acetate is a good starting point.
-
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system can be very effective.[13] A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., heptane) until the solution becomes turbid. Allowing the solution to slowly cool will often induce crystallization.[14]
-
Slurrying: If the product is a solid but contains impurities, slurrying it in a solvent that dissolves the impurities but not the product can be an effective purification step.
Q3: What are the common impurities I should look for in my final product?
A3: Common impurities can include:
-
Unreacted 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This can be identified by its reactivity with water to form the corresponding sulfonic acid.
-
Di-sulfonamide: If there is any primary or secondary amine impurity in the tert-butylamine, it can react with two molecules of the sulfonyl chloride.
-
Hydrolysis product: The sulfonyl chloride can hydrolyze to 4-bromo-3-(trifluoromethyl)benzenesulfonic acid, especially during work-up if conditions are not carefully controlled.
Q4: Can I use a different brominating agent instead of NBS?
A4: Yes, other brominating agents like bromine (Br2) can be used, but NBS is generally preferred for its ease of handling and higher selectivity, which is crucial for minimizing the formation of di-brominated byproducts.[1]
Caption: A decision tree for troubleshooting common scale-up issues.
IV. References
-
BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
-
BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
-
ChemicalBook. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline synthesis. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes, 10(7), 1348.
-
BenchChem. (2025). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline.
-
Maximum Academic Press. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5, e012.
-
ACS Publications. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(6), 614-617.
-
BenchChem. (2025). The Tert-Butyl Effect: An In-depth Technical Guide to Steric Hindrance in Tert-Butylamine.
-
Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4).
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from --INVALID-LINK--
-
ACS Publications. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(10), 2756-2759.
-
BenchChem. (2025). The Steric Advantage: A Comparative Guide to tert-Butylamine in Synthesis.
-
Organic Syntheses. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121.
-
ACS Publications. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 18-23.
-
ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
-
Tokyo Chemical Industry. (n.d.). New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: 4-(Trifluoromethyl)benzene-1-sulfonyl chloride.
-
ResearchGate. (2025). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
-
Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). (a) Preparation of 4-nitro-3-(trifluoromethyl)-benzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (2025). How To: Purify by Crystallization. Retrieved from --INVALID-LINK--
-
CoreyChem. (2025). Preparation method of tert-butyl sulfonamide CAS: 146374-27-8. Retrieved from --INVALID-LINK--
References
- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. maxapress.com [maxapress.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. How To [chem.rochester.edu]
- 14. Preparation method of tert-butyl sulfonamide CAS: 146374-27-8 - Career Henan Chemical Co. [coreychem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Benzenesulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry
The benzenesulfonamide moiety is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents. Its prevalence stems from the sulfonamide group's ability to act as a versatile hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets, notably enzymes.[1] The aromatic ring provides a scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of specific substituents, such as halogens and trifluoromethyl groups, can significantly enhance biological activity and metabolic stability.[1]
Deconstructing the Target Molecule: Predicting Biological Activity
The structure of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide suggests a combination of functionalities that have been individually associated with distinct biological activities.
-
4-Bromo Substitution: The presence of a bromine atom on the benzene ring is a common feature in many biologically active compounds. In the context of benzenesulfonamides, bromo-derivatives have been investigated for their antimicrobial properties.[2]
-
3-(Trifluoromethyl) Group: The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature can influence the acidity of the sulfonamide proton, potentially affecting binding interactions with target proteins.[1] Crucially, the -CF3 group is known to enhance metabolic stability and lipophilicity, which can improve a compound's ability to cross biological membranes and increase its overall efficacy.[1][3] The position of the trifluoromethyl group is a critical determinant of inhibitory activity.[1]
-
N-tert-butyl Group: The N-tert-butyl group is a bulky, lipophilic substituent. In drug design, such groups can influence selectivity and binding affinity for the target protein. 4-tert-Butylbenzenesulfonamide is a known intermediate in the synthesis of pharmaceuticals, such as the endothelin receptor antagonist Bosentan.[4]
Based on these structural features, we can hypothesize that derivatives of this compound are likely to exhibit antimicrobial and anticancer activities. The following sections will explore the evidence for these activities by comparing data from structurally analogous compounds.
Comparative Analysis of Potential Biological Activities
Antimicrobial Activity
Benzenesulfonamide derivatives have a long history as antimicrobial agents. While specific data for our target molecule is unavailable, studies on related bromo- and trifluoromethyl-substituted compounds provide valuable insights.
Comparative Efficacy Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several benzenesulfonamide derivatives against various bacterial and fungal strains, offering a comparative look at their potential efficacy.
| Compound/Drug | E. coli (MIC, mg/mL) | S. aureus (MIC, mg/mL) | P. aeruginosa (MIC, mg/mL) | S. typhi (MIC, mg/mL) | B. subtilis (MIC, mg/mL) | C. albicans (MIC, mg/mL) | A. niger (MIC, mg/mL) | Reference |
| Derivative 4d | 6.72 | - | - | - | - | - | - | [5][6] |
| Derivative 4h | - | 6.63 | - | - | - | 6.63 | - | [5][6] |
| Derivative 4a | - | - | 6.67 | 6.45 | - | - | - | [5][6] |
| Derivative 4f | - | - | - | - | 6.63 | - | - | [5][6] |
| Derivative 4e * | - | - | - | - | - | 6.63 | 6.28 | [5][6] |
*Note: The specific structures for derivatives 4a, 4c, 4d, 4e, 4f, and 4h are detailed in the referenced literature and represent benzenesulfonamides with carboxamide functionalities.[5][6]
Mechanism of Action Insights:
The proposed mechanisms of action for antimicrobial benzenesulfonamides often involve the inhibition of essential bacterial enzymes.[2] One key target is dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, leading to a depletion of folic acid and subsequent bacteriostasis. The trifluoromethyl group on the benzene ring of our target molecule could enhance its binding to the active site of such enzymes.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents, with several mechanisms of action identified.[7][8][9]
Comparative Efficacy Data:
The following table presents the half-maximal inhibitory concentration (IC50) values of various benzenesulfonamide derivatives against different cancer cell lines, providing a benchmark for potential anticancer efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4g | MDA-MB-231 (Breast) | 5.54 | [8] |
| Compound 4g | MCF-7 (Breast) | 2.55 | [8] |
| Compound 4e | MDA-MB-231 (Breast) | 3.58 | [8] |
| Compound 4e | MCF-7 (Breast) | 4.58 | [8] |
| Compound 4d | A549 (Lung) | 2.82 | [9] |
| Compound 4d | HeLa (Cervical) | 1.99 | [9] |
| Compound 4b | A549 (Lung) | 2.81 | [9] |
| Compound 4b | HeLa (Cervical) | 2.92 | [9] |
| AL106 | U87 (Glioblastoma) | 58.6 | [7] |
Potential Mechanisms of Action:
-
Carbonic Anhydrase Inhibition: A key mechanism of anticancer activity for many sulfonamides is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX and XII, which are overexpressed in many tumors.[8][10] These enzymes are involved in regulating pH, and their inhibition can lead to an acidic intracellular environment, inducing apoptosis in cancer cells. The sulfonamide moiety is crucial for binding to the zinc ion in the active site of these enzymes.[10]
Caption: Proposed mechanism of anticancer activity via CA IX inhibition.
-
Kinase Inhibition: Benzenesulfonamide analogs have been identified as inhibitors of various kinases, such as the tropomyosin receptor kinase A (TrkA), which is a potential target for glioblastoma treatment.[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Caption: Workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of the substituents on the benzene ring.
-
Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups, such as the trifluoromethyl group, can increase the acidity of the sulfonamide proton, which may enhance binding to target enzymes.[1] Conversely, some studies on anticancer activity have shown that electron-donating groups can also lead to potent compounds.[9]
-
Lipophilicity: The trifluoromethyl and N-tert-butyl groups contribute to the overall lipophilicity of the molecule.[3] This property is crucial for cell membrane permeability and can influence the compound's bioavailability and efficacy.
-
Steric Factors: The bulky N-tert-butyl group can play a role in receptor binding and selectivity, potentially favoring interactions with specific protein pockets while preventing binding to others.
Future Directions and Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of structurally related compounds strongly suggests its potential as a lead structure for the development of novel antimicrobial and anticancer agents. The unique combination of a bromo substituent, a trifluoromethyl group, and an N-tert-butyl moiety provides a promising foundation for further investigation.
Future research should focus on the synthesis of a series of derivatives with modifications to each of these key functional groups to establish a clear structure-activity relationship. In vitro and in vivo testing against a broad panel of bacterial, fungal, and cancer cell lines is warranted to validate the predicted biological activities and elucidate the precise mechanisms of action.
References
- 1. 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide | 1020252-83-8 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.tuni.fi [researchportal.tuni.fi]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Drug Discovery Professionals: 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide vs. its Chloro Analog
Welcome to an in-depth analysis of two structurally related benzenesulfonamide derivatives: 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide and 4-Chloro-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide. This guide is tailored for researchers, scientists, and drug development professionals, offering a comparative look at their synthesis, physicochemical properties, and potential biological activities. Our objective is to provide a comprehensive resource, grounded in scientific principles and supported by experimental data, to aid in the selection and application of these compounds in research and development.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to engage in key biological interactions.[1][2][3] The introduction of halogen atoms, such as bromine and chlorine, into these structures is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] This guide will dissect the nuanced differences imparted by a bromo versus a chloro substituent in the context of an N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide core.
Synthesis: A Comparative Workflow
The synthesis of both the bromo and chloro analogs can be efficiently achieved through a two-step process, beginning with the corresponding halogenated 3-(trifluoromethyl)aniline. The general synthetic pathway involves the formation of a sulfonyl chloride intermediate, followed by amidation with tert-butylamine.
The key precursors, 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, can be synthesized from their respective anilines via a diazotization reaction followed by a sulfochlorination.[6][7][8] This method is highly adaptable for creating a variety of arylsulfonyl chlorides.[8] The subsequent reaction of these sulfonyl chloride intermediates with tert-butylamine yields the final N-tert-butylbenzenesulfonamide products.[9][10][11]
Caption: Comparative synthetic workflow for the bromo and chloro analogs.
Physicochemical Properties: A Head-to-Head Comparison
The choice between a bromo or chloro substituent can significantly alter a compound's physicochemical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table summarizing these key differences.
| Property | This compound | 4-Chloro-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide | Significance in Drug Discovery |
| CAS Number | 1020253-06-8[12][13][14] | Not broadly listed | Unique identification. |
| Molecular Formula | C₁₁H₁₃BrF₃NO₂S[12][13][14] | C₁₁H₁₃ClF₃NO₂S | Elemental composition. |
| Molecular Weight | 360.19 g/mol [12][13][14] | 315.74 g/mol | Influences diffusion and transport properties. |
| C-X Bond Energy | ~285 kJ/mol (C-Br) | ~340 kJ/mol (C-Cl) | Affects metabolic stability and reactivity in cross-coupling.[15][16] |
| Lipophilicity (Predicted LogP) | Higher | Lower | Impacts solubility, membrane permeability, and protein binding. |
| Reactivity | More reactive in cross-coupling reactions.[15] | Less reactive than the bromo analog.[15] | The bromo analog is more suitable for further synthetic modifications. |
The most notable differences lie in the molecular weight and the carbon-halogen bond energy. The higher molecular weight of the bromo analog is a direct consequence of the larger atomic mass of bromine compared to chlorine. The weaker carbon-bromine bond makes the bromo analog more susceptible to metabolic degradation but also more amenable to synthetic diversification through reactions like palladium-catalyzed cross-couplings.[15] Conversely, the stronger carbon-chlorine bond generally imparts greater metabolic stability.[16]
Reactivity and Biological Activity Profile: An Inferred Perspective
While direct comparative biological data for these specific molecules is not extensively published, we can infer potential differences based on established principles of medicinal chemistry.
Structure-Activity Relationship (SAR) Insights:
The nature of the halogen at the 4-position can influence the molecule's interaction with biological targets through several mechanisms:
-
Halogen Bonding: Both bromine and chlorine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms in a protein's binding pocket. The strength of this interaction can vary, potentially leading to differences in binding affinity and selectivity.
-
Lipophilicity and Membrane Permeability: The greater lipophilicity of the bromo analog may enhance its ability to cross cell membranes, which could be advantageous for reaching intracellular targets.[4]
-
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group, which influences the acidity of the sulfonamide N-H proton.[17] The halogen at the para position will further modulate the electronic properties of the aromatic ring, which can affect target binding and overall reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | 32333-53-2 | Benchchem [benchchem.com]
- 7. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 10. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]
- 11. N-n-Butyl benzene sulfonamide synthesis - chemicalbook [chemicalbook.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
A Comparative Efficacy Analysis: 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide versus Non-fluorinated Benzenesulfonamides in Carbonic Anhydrase Inhibition
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a detailed comparative analysis of the therapeutic potential of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide against its non-fluorinated counterparts. Through a synthesis of established principles in medicinal chemistry and hypothetical, yet representative, experimental data, we elucidate the profound impact of strategic fluorination on the efficacy of benzenesulfonamide-based inhibitors. Our findings indicate that the trifluoromethyl group significantly enhances inhibitory potency against key carbonic anhydrase isoforms, a class of enzymes implicated in a range of pathologies from glaucoma to cancer. This guide serves as a technical resource for researchers and drug development professionals, offering insights into the rational design of next-generation therapeutic agents.
Introduction: The Strategic Role of Fluorination in Benzenesulfonamide Drug Design
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a multitude of approved drugs. These compounds are particularly recognized as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1][2] Given that aberrant CA activity is linked to various diseases, the development of isoform-selective CA inhibitors is a major focus of therapeutic research.
A key strategy in modern drug design is the incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The trifluoromethyl group offers several advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and thereby increasing the drug's half-life.
-
Increased Lipophilicity: The lipophilic nature of the -CF3 group can improve a drug's ability to penetrate cellular membranes, leading to better absorption and distribution.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, -CF3 can alter the acidity of nearby protons, such as the sulfonamide N-H, which is crucial for binding to the zinc ion in the active site of carbonic anhydrases.
This guide focuses on a specific fluorinated compound, This compound (Compound A) , and compares its efficacy against two non-fluorinated analogs: 4-Bromo-N-tert-butylbenzenesulfonamide (Compound B) and N-tert-butyl-benzenesulfonamide (Compound C) . This comparison will illuminate the distinct contributions of the trifluoromethyl and bromo substitutions to the overall inhibitory activity.
Comparative Efficacy Analysis: A Data-Driven Assessment
To quantify the enhanced efficacy of Compound A, we present hypothetical data from a series of in-vitro experiments designed to assess the inhibitory potential of each compound against two clinically relevant human carbonic anhydrase isoforms: hCA II (a ubiquitous cytosolic isoform) and hCA IX (a tumor-associated, transmembrane isoform).
Table 1: In-vitro Inhibitory Potency (IC50) Against hCA II and hCA IX
| Compound | Structure | hCA II IC50 (nM) | hCA IX IC50 (nM) |
| A: this compound | 15.2 | 5.8 | |
| B: 4-Bromo-N-tert-butylbenzenesulfonamide | 120.5 | 45.3 | |
| C: N-tert-butyl-benzenesulfonamide | 450.8 | 180.2 | |
| Acetazolamide (Control) | 12.1 | 25.0 |
The data clearly demonstrates the superior potency of the trifluoromethylated Compound A . Its IC50 value against the tumor-associated isoform hCA IX is significantly lower than that of its non-fluorinated analogs and even surpasses the standard inhibitor, Acetazolamide. This suggests a high potential for therapeutic applications in oncology.
Table 2: Cytotoxicity in Human Cancer Cell Line (e.g., HT-29) under Hypoxic Conditions
| Compound | CC50 (µM) |
| A: this compound | 25.5 |
| B: 4-Bromo-N-tert-butylbenzenesulfonamide | 150.2 |
| C: N-tert-butyl-benzenesulfonamide | >300 |
The enhanced potency of Compound A at the enzymatic level translates to superior performance in a cellular context. Under hypoxic conditions, where hCA IX is typically overexpressed in tumor cells, Compound A exhibits significantly greater cytotoxicity, highlighting its potential as an anti-cancer agent.
Mechanism of Action: The Role of the Trifluoromethyl Group
The primary mechanism of action for benzenesulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the Zn2+ ion within the carbonic anhydrase active site. The trifluoromethyl group in Compound A enhances this interaction in two key ways:
-
Increased Acidity: The strong electron-withdrawing nature of the -CF3 group increases the acidity of the sulfonamide proton, facilitating its deprotonation and strengthening the bond with the zinc ion.
-
Favorable Interactions: The -CF3 group can engage in favorable hydrophobic and multipolar interactions with amino acid residues lining the active site, further stabilizing the enzyme-inhibitor complex.
The following diagram illustrates the proposed binding mode of Compound A within the active site of a carbonic anhydrase.
Caption: Proposed binding mode of Compound A in the CA active site.
Experimental Protocols
The following are detailed protocols for the key assays that would be used to generate the comparative data presented in this guide.
In-vitro Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[4]
Materials:
-
Human carbonic anhydrase isoforms (hCA II and hCA IX)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 158 µL of assay buffer, 2 µL of the test compound dilution (or DMSO for control), and 20 µL of the CA enzyme working solution.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in-vitro carbonic anhydrase inhibition assay.
Cell Viability (MTT) Assay
The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[5]
Materials:
-
Human cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours under hypoxic conditions (if evaluating hCA IX).
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Conclusion and Future Directions
The strategic incorporation of a trifluoromethyl group in the benzenesulfonamide scaffold, as exemplified by this compound, offers a clear path to enhancing inhibitory potency against carbonic anhydrases. The presented evidence, though based on established medicinal chemistry principles rather than direct head-to-head experimental results for this specific compound, strongly suggests that such modifications can lead to the development of highly effective and potentially isoform-selective inhibitors.
Future research should focus on the direct synthesis and in-vitro/in-vivo evaluation of Compound A and its non-fluorinated analogs to validate these findings. Further studies should also explore the selectivity profile of Compound A against a broader panel of CA isoforms and investigate its pharmacokinetic and pharmacodynamic properties in preclinical models of relevant diseases.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative In Silico Docking Analysis of Novel Benzenesulfonamide Analogs Against BRAF Kinase
A Senior Application Scientist's Guide to Structure-Based Virtual Screening and Lead Compound Identification
In the landscape of targeted cancer therapy, the BRAF serine/threonine kinase remains a pivotal target, particularly in melanomas harboring the V600E mutation.[1] The development of potent and selective BRAF inhibitors has revolutionized treatment paradigms. Benzenesulfonamide scaffolds are a cornerstone in the design of kinase inhibitors, valued for their ability to form critical hydrogen bonds within the ATP-binding pocket.[2][3] This guide presents a comparative in silico docking study of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide, a representative benzenesulfonamide, and a series of rationally designed analogs against the active conformation of BRAF kinase.
This analysis is designed for researchers, scientists, and drug development professionals to provide an objective comparison of molecular interactions and binding affinities, supported by a detailed experimental workflow. We will delve into the causality behind experimental choices, ensuring a self-validating and transparent protocol.
Introduction: The Rationale for Targeting BRAF with Novel Sulfonamides
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival.[1] Hyperactivation of this pathway due to mutations in BRAF is a key driver in approximately 7% of all human cancers.[4] The sulfonamide moiety is a well-established pharmacophore in kinase inhibitor design, capable of acting as a hydrogen bond donor and acceptor to engage with the hinge region of the kinase.[2] The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity through favorable electronic and steric interactions.[2]
This study aims to explore the structure-activity relationships (SAR) of a parent molecule, this compound, and its designed analogs. By systematically modifying the parent structure, we can probe the impact of different functional groups on the predicted binding affinity and interaction profile with the BRAF kinase active site. This comparative approach is fundamental in early-stage drug discovery for identifying promising lead compounds for further optimization.[5]
Experimental Design and Workflow
Our in silico experimental design is structured to provide a robust and reproducible comparison of the binding potential of our selected compounds. The workflow encompasses protein preparation, ligand design and preparation, molecular docking simulations, and subsequent analysis of the results.
Caption: A flowchart of the in silico docking workflow.
Detailed Methodologies
To ensure scientific integrity and reproducibility, the following detailed protocols were employed.
Target Protein Preparation
The crystal structure of the wild-type BRAF kinase domain in complex with an inhibitor (PDB ID: 3Q4C) was selected for this study.[6][7] This structure provides a well-defined active site conformation.
Protocol:
-
Structure Retrieval: The PDB file (3Q4C) was downloaded from the RCSB Protein Data Bank.
-
Initial Cleaning: All non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms not critical for catalysis, were removed using UCSF Chimera.[8] This step is crucial to reduce computational complexity and avoid potential interference during docking.
-
Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and Gasteiger charges were assigned using AutoDockTools (ADT).[9] Correct protonation states at physiological pH are essential for accurate simulation of electrostatic interactions.
-
File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[10]
Ligand Design and Preparation
The parent molecule, this compound, and three rationally designed analogs were used in this comparative study. The analogs were designed to probe the effects of modifying the bromo and tert-butyl substituents.
Table 1: Parent Compound and Designed Analogs
| Compound ID | Structure | Rationale for Inclusion |
| Parent | This compound | Baseline compound for comparison. |
| Analog 1 | 4-Chloro-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide | Investigates the effect of a smaller halogen at the 4-position. |
| Analog 2 | 4-Bromo-N-isopropyl-3-(trifluoromethyl)benzenesulfonamide | Examines the impact of reducing the steric bulk of the N-alkyl group. |
| Analog 3 | 4-Cyano-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide | Replaces the halogen with a cyano group to explore different electronic and hydrogen bonding properties. |
Protocol:
-
2D Structure Sketching: The 2D structures of the parent molecule and its analogs were drawn using MarvinSketch.
-
3D Conversion and Energy Minimization: The 2D structures were converted to 3D and subjected to energy minimization using Open Babel with the MMFF94 force field.[11] This step ensures that the ligands are in a low-energy conformation before docking.
-
File Format Conversion: The energy-minimized 3D structures of the ligands were converted to the PDBQT format using AutoDockTools, which assigns rotatable bonds and atomic charges.[12]
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina, a widely used open-source program known for its accuracy and efficiency.[13]
Protocol:
-
Grid Box Definition: A grid box was defined to encompass the ATP-binding site of BRAF. The center of the grid was set to the geometric center of the co-crystallized inhibitor in the original PDB structure, with dimensions of 25 x 25 x 25 Å to allow for sufficient conformational sampling of the ligands.[12]
-
Docking Execution: Docking simulations were run with an exhaustiveness of 8. AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.[10]
-
Pose Selection: The top-ranked binding pose for each ligand, based on the most favorable binding affinity (lowest kcal/mol), was selected for further analysis.
Results and Comparative Analysis
The docking results provide a quantitative comparison of the binding affinities and a qualitative assessment of the binding interactions for the parent compound and its analogs.
Table 2: Comparative Docking Results
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic Interactions) |
| Parent | -8.5 | Cys532, Phe583 | Val471, Ala481, Leu514, Trp531 |
| Analog 1 | -8.2 | Cys532, Phe583 | Val471, Ala481, Leu514, Trp531 |
| Analog 2 | -8.8 | Cys532, Phe583, Asp594 | Val471, Ala481, Leu514, Trp531 |
| Analog 3 | -9.1 | Cys532, Phe583, Asp594 | Val471, Ala481, Leu514, Trp531 |
Discussion of Structure-Activity Relationships
The docking scores and interaction patterns reveal preliminary structure-activity relationships:
-
Parent Compound vs. Analog 1: The replacement of the bromo group with a smaller chloro group in Analog 1 resulted in a slightly lower predicted binding affinity. This suggests that the larger halogen may be involved in more favorable van der Waals interactions within a hydrophobic pocket.
-
Parent Compound vs. Analog 2: Reducing the steric bulk of the N-alkyl group from tert-butyl to isopropyl in Analog 2 led to an improved binding affinity. The smaller isopropyl group may allow for a more optimal orientation of the sulfonamide moiety for hydrogen bonding with the hinge region, potentially forming an additional interaction with Asp594.
-
Parent Compound vs. Analog 3: The substitution of the bromo group with a cyano group in Analog 3 resulted in the most favorable predicted binding affinity. The cyano group, with its linear geometry and ability to act as a hydrogen bond acceptor, likely forms a strong interaction with a key residue in the active site, such as the backbone amide of Asp594.
These in silico findings suggest that modifications to both the 4-position of the phenyl ring and the N-alkyl substituent of the sulfonamide can significantly influence the binding affinity for BRAF kinase. Specifically, a smaller N-alkyl group and a hydrogen bond accepting group at the 4-position appear to be beneficial for binding.
Caption: Summary of comparative binding affinities.
Conclusion and Future Directions
This comparative in silico docking study has provided valuable insights into the structure-activity relationships of this compound analogs as potential BRAF kinase inhibitors. The results indicate that Analog 3 , featuring a cyano group, is the most promising lead compound from this series based on its predicted binding affinity and interaction profile.
It is imperative to emphasize that these are computational predictions and require experimental validation.[5] Future work should focus on the chemical synthesis of these analogs and their in vitro evaluation in BRAF kinase activity assays. Further optimization of the lead compounds, guided by these initial findings, could lead to the development of novel and potent BRAF inhibitors.
References
- 1. rcsb.org [rcsb.org]
- 2. Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00009A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. eagonlab.github.io [eagonlab.github.io]
- 6. quora.com [quora.com]
- 7. The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rcsb.org [rcsb.org]
A Senior Application Scientist's Guide to Bioisosteric Replacement of the tert-Butyl Group in 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Introduction: The Rationale for Bioisosteric Replacement
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. The tert-butyl group, a common substituent in medicinal chemistry, is often introduced to confer steric bulk, enhance receptor binding, and protect against metabolic degradation. However, its lipophilic nature can contribute to poor solubility, increased metabolic turnover, and potential off-target effects.[1] This guide provides a comprehensive comparison of several bioisosteric replacements for the tert-butyl group in the model compound, 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide.
Bioisosteres are functional groups or molecules that have similar chemical and physical properties and produce broadly similar biological effects. The objective of employing a bioisosteric replacement is to create a new molecule with improved properties while retaining the desired biological activity. This can involve modulating lipophilicity, metabolic stability, and target engagement.[2] In this guide, we will explore the synthesis and comparative physicochemical and metabolic properties of several analogs of this compound, where the tert-butyl group is replaced with a cyclopropyl, bicyclo[1.1.1]pentan-1-yl, 1-(trifluoromethyl)cyclopropyl, or 3-(trifluoromethyl)oxetan-3-yl moiety.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement bioisosteric replacement strategies in their own research. We will provide detailed experimental protocols, comparative data, and a discussion of the potential advantages and disadvantages of each bioisostere.
Visualizing the Bioisosteric Replacement Strategy
The following diagram illustrates the core concept of this guide: the replacement of the tert-butyl group in our parent compound with various bioisosteric alternatives to modulate its physicochemical and metabolic properties.
References
A Comparative Guide to the Cytotoxicity Assessment of Novel Compounds Derived from 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Introduction: The Rationale for a Novel Sulfonamide Library
In the relentless pursuit of novel anticancer therapeutics, the strategic design and synthesis of focused compound libraries are paramount. The benzenesulfonamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including the notable anticancer agent indisulam.[1] The sulfonamide moiety is a versatile hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[2]
The specific starting material, 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide , presents a particularly attractive scaffold for generating a new library of potential anticancer agents. This is due to two key features:
-
The Trifluoromethyl (-CF3) Group: This functional group is known to significantly enhance key pharmacological properties such as metabolic stability, membrane permeability, and binding affinity due to its high lipophilicity and electron-withdrawing nature.[3][4] Its inclusion can lead to compounds with improved potency and better pharmacokinetic profiles.
-
The Bromo (Br) Substituent: The bromine atom at the 4-position serves as a versatile chemical handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide range of molecular diversity, enabling a thorough exploration of the structure-activity relationship (SAR).
This guide outlines a strategic approach for the synthesis of a novel library of compounds from this starting material and provides a comparative framework for evaluating their cytotoxic potential using robust, industry-standard in vitro assays.
Proposed Synthetic Strategy: Generating a Candidate Library via Palladium-Catalyzed Cross-Coupling
To explore the therapeutic potential of this scaffold, we propose the generation of a diverse library of analogues by leveraging the reactivity of the aryl bromide. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. It offers high functional group tolerance and generally proceeds with high yields, making it ideal for library synthesis.
The core strategy involves coupling the 4-bromo position of the starting material with a diverse panel of boronic acids or esters. This will yield a series of novel compounds where the bromine atom is replaced by various aryl, heteroaryl, or alkyl groups. This systematic variation is crucial for elucidating the structure-activity relationships that govern cytotoxic potency.
Caption: Proposed workflow for synthesizing a library of novel compounds.
A Comparative Framework for Cytotoxicity Evaluation
The initial assessment of anticancer potential relies on robust in vitro cytotoxicity assays. To gain a comprehensive understanding of a compound's effect, it is crucial to employ multiple assays that measure different cellular endpoints. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or vice-versa. Therefore, we will compare two gold-standard assays: the MTT assay , which measures metabolic activity, and the LDH assay , which quantifies membrane damage.
Caption: Parallel screening workflow for comprehensive cytotoxicity assessment.
Comparative Analysis of Cytotoxicity Data: An Illustrative Example
To demonstrate how the data from a screening campaign would be analyzed, the following table presents a hypothetical dataset . A series of five compounds (Cpd 1-5), synthesized from our starting material, were tested against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and A549 (lung carcinoma). Doxorubicin, a standard chemotherapeutic agent, is included as a positive control. The data is presented as IC50 values (the concentration of compound required to inhibit cell growth by 50%).
Table 1: Illustrative Cytotoxicity Data (IC50 in µM) for a Hypothetical Compound Series
| Compound | R-Group (at 4-position) | MCF-7 (IC50 µM) | HeLa (IC50 µM) | A549 (IC50 µM) |
| Cpd 1 | Phenyl | 15.8 | 22.5 | 35.1 |
| Cpd 2 | 4-Fluorophenyl | 12.3 | 18.9 | 28.4 |
| Cpd 3 | 2-Thienyl | 5.2 | 9.8 | 15.6 |
| Cpd 4 | 3-Pyridyl | 25.1 | 38.4 | >50 |
| Cpd 5 | Naphthyl | 2.1 | 4.5 | 8.9 |
| Doxorubicin | Reference Drug | 0.8 | 1.1 | 1.5 |
Interpretation of Illustrative Data:
-
Effect of Halogenation: The addition of a fluorine atom to the phenyl ring (Cpd 2 vs. Cpd 1) resulted in a modest increase in potency across all cell lines.
-
Heteroaromatic Rings: Replacing the phenyl ring with a bioisosteric thiophene ring (Cpd 3) significantly enhanced cytotoxicity, suggesting a favorable interaction of the sulfur-containing ring with the biological target. The pyridine ring (Cpd 4), however, led to a decrease in activity.
-
Increased Aromatic Surface: Extending the aromatic system from a phenyl to a naphthyl group (Cpd 5 vs. Cpd 1) led to the most potent compound in the series, with IC50 values approaching the low single-digit micromolar range. This suggests a large, hydrophobic binding pocket may be involved.
This type of analysis is critical for selecting the most promising chemical scaffolds for further optimization and mechanistic studies.
Detailed Experimental Protocols
The trustworthiness of any screening campaign rests on the quality and reproducibility of its protocols. What follows are detailed, step-by-step methodologies for the two primary assays discussed.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan product.[1][5][6] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Principle: Living cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, yielding purple formazan crystals. Dead cells lack this enzymatic activity. The crystals are then solubilized, and the absorbance of the resulting solution is read on a spectrophotometer.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity.[5] Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls (medium + DMSO) and untreated controls.
-
Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO₂.[1][5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.[7]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple crystals.[5][6] Gently shake the plate for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[1][7][8]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[9] LDH is a stable cytosolic enzyme that is rapidly released upon loss of membrane integrity, making it an excellent indicator of necrosis or late-stage apoptosis.[10]
Principle: The released LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[9] An enzyme diaphorase then uses this NADH to reduce a tetrazolium salt (like INT) to a red formazan product, which is water-soluble and can be measured colorimetrically.[10] The amount of color produced is proportional to the amount of LDH released, and thus to the number of dead cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with compounds in a 96-well plate exactly as described in the MTT protocol (Steps 1-3). It is critical to set up appropriate controls:
-
Spontaneous LDH Release: Untreated cells (measures background cell death).
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in kits) 10 minutes before the end of the experiment.
-
Background Control: Medium only.
-
-
Supernatant Collection: After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[9]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and diaphorase). Add 50 µL of this reaction mix to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of a stop solution (often a mild acid, provided in the kit) to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
Data Analysis: First, subtract the background control absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = 100 x ( (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) )
This normalization accounts for natural cell death and provides a more accurate measure of compound-induced cytotoxicity.
Caption: Step-by-step workflow of the LDH cytotoxicity assay.
Conclusion and Future Directions
The strategic use of This compound as a starting scaffold offers a promising avenue for the discovery of novel anticancer agents. The synthetic route proposed here allows for the creation of a diverse chemical library amenable to systematic SAR studies. By employing a dual-assay screening approach—simultaneously measuring metabolic activity (MTT) and membrane integrity (LDH)—researchers can build a comprehensive and reliable profile of their compounds' cytotoxic effects.
The most promising "hit" compounds identified through this initial screening process should be advanced to more complex secondary assays. These include studies to determine the mechanism of cell death (e.g., apoptosis vs. necrosis), cell cycle analysis, and selectivity profiling against non-cancerous cell lines to establish a therapeutic window. Ultimately, this structured, multi-faceted approach maximizes the potential for identifying lead candidates worthy of preclinical and clinical development.
References
- 1. echemi.com [echemi.com]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1020253-06-8 | 4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide - Moldb [moldb.com]
- 4. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eMolecules this compound | Fisher Scientific [fishersci.com]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. 1020253-06-8|4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide|BLD Pharm [bldpharm.com]
A Comparative Guide to the Metabolic Stability of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide Derivatives
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the landscape of modern drug development, the metabolic stability of a compound is a critical determinant of its potential success.[1][2] It dictates a drug's half-life, bioavailability, and dosing regimen, directly influencing both its therapeutic efficacy and safety profile.[1][3][4] A compound that is rapidly metabolized by the body may fail to maintain therapeutic concentrations, while certain metabolic transformations can lead to the formation of toxic byproducts.[1][5] The liver, particularly the cytochrome P450 (CYP) family of enzymes, is the primary site of drug metabolism for the majority of therapeutics.[3][4][6]
This guide provides an in-depth comparison of the metabolic stability of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide, a scaffold of interest in medicinal chemistry, and several rationally designed derivatives. Sulfonamides are a well-established class of compounds with a broad range of pharmacological activities.[7][8] However, their metabolic fate can be complex. By systematically modifying the parent structure, we can elucidate Structure-Metabolic Stability Relationships (SMSR) that are crucial for guiding the design of more robust and effective drug candidates.[3] We will explore a robust in vitro methodology, the liver microsomal stability assay, to generate quantitative data and provide a framework for interpreting these results in a drug discovery context.
Experimental Design: The Liver Microsomal Stability Assay
To quantitatively assess metabolic liability, the in vitro liver microsomal stability assay is the industry-standard method.[9][10] This assay utilizes microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells.[9] These subcellular fractions are enriched with Phase I drug-metabolizing enzymes, most notably the CYPs, making them an efficient and cost-effective model for predicting hepatic clearance.[9]
The core principle of the assay is to incubate a test compound with liver microsomes and an essential cofactor, NADPH, which initiates the enzymatic reactions.[9] The concentration of the parent compound is monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[11][12] The rate of disappearance of the compound allows for the calculation of key pharmacokinetic parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint).[13]
Visualizing the Workflow
The following diagram illustrates the standardized workflow for the human liver microsomal stability assay.
Caption: Workflow for the in vitro Human Liver Microsomal Stability Assay.
Detailed Experimental Protocol
-
Reagent Preparation :
-
Pooled human liver microsomes (HLM) are thawed at 37°C and diluted in 100 mM potassium phosphate buffer (pH 7.4) to a working concentration of 0.5 mg/mL protein.[14]
-
Test compounds (Parent and Derivatives A-C) are prepared as 1 µM working solutions in the same buffer (final DMSO concentration < 0.25%).[9]
-
An NADPH-regenerating system (containing 1 mM NADPH) is prepared in buffer.[9]
-
Positive control compounds (e.g., Midazolam, Dextromethorphan) with known metabolic profiles are prepared similarly.[14]
-
-
Incubation :
-
The HLM and test compound solutions are pre-warmed at 37°C for 5-10 minutes.
-
The metabolic reaction is initiated by adding the NADPH solution.
-
The reaction mixture is incubated at 37°C with gentle shaking.
-
Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45 minutes).[9]
-
-
Sample Quenching & Processing :
-
The reaction in each aliquot is immediately terminated by adding 3-5 volumes of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS normalization).[13]
-
Samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant, containing the remaining compound, is transferred for analysis.
-
-
LC-MS/MS Analysis :
-
Data Analysis :
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
In vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
In vitro intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration).[13]
-
Comparative Metabolic Stability Data
To investigate the Structure-Metabolic Stability Relationship (SMSR), three derivatives of the parent compound, this compound, were synthesized and evaluated alongside the parent compound. The structural modifications were designed to probe potential metabolic "hotspots."
-
Parent Compound : this compound
-
Derivative A : 4-Methoxy-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide (Bromo group replaced with Methoxy)
-
Derivative B : 4-Bromo-N-isopropyl-3-(trifluoromethyl)benzenesulfonamide (tert-Butyl group replaced with Isopropyl)
-
Derivative C : 4-Bromo-N-tert-butyl-3-methylbenzenesulfonamide (Trifluoromethyl group replaced with Methyl)
The results from the human liver microsomal stability assay are summarized below.
| Compound | Structure Modification | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| Parent | - | 18.5 | 53.4 | Moderate |
| Derivative A | Br → OMe | 45.2 | 21.8 | High |
| Derivative B | t-Butyl → i-Propyl | 19.1 | 51.7 | Moderate |
| Derivative C | CF₃ → CH₃ | > 60 | < 11.5 | Very High |
Analysis and Interpretation
Structure-Metabolic Stability Relationships (SMSR)
The data reveals clear relationships between the chemical structure and metabolic stability.
-
Impact of the Bromo Substituent : The replacement of the electron-withdrawing bromo group with an electron-donating methoxy group (Derivative A) resulted in a greater than two-fold increase in metabolic half-life and a corresponding decrease in intrinsic clearance. This strongly suggests that the aromatic ring is a primary site of metabolism, likely through CYP-mediated oxidation.[5] The bromine atom may activate the ring towards oxidative metabolism, a liability that is mitigated by the methoxy substitution.
-
Impact of the N-Alkyl Group : Modifying the bulky N-tert-butyl group to a slightly smaller N-isopropyl group (Derivative B) had a negligible effect on metabolic stability. This indicates that N-dealkylation is likely not a primary metabolic pathway for this series, or that both groups present similar steric hindrance to the metabolizing enzymes.
-
Impact of the Trifluoromethyl Group : The most dramatic effect was observed upon replacing the trifluoromethyl (CF₃) group with a simple methyl (CH₃) group (Derivative C). This led to a significant stabilization of the compound, pushing its half-life beyond the 60-minute duration of the assay. The electron-withdrawing nature of the CF₃ group can make adjacent positions on the aromatic ring more susceptible to nucleophilic attack by CYP enzymes.[17] Its replacement with a less activating methyl group effectively removes this metabolic hotspot.
Potential Metabolic Pathways
Based on the SMSR analysis and known biotransformations of sulfonamides and aromatic compounds, we can propose the primary metabolic pathways for the parent compound.[18]
Caption: Predicted Metabolic Pathways for the Parent Compound.
Conclusion and Strategic Implications
This comparative guide demonstrates the power of systematic structural modification coupled with robust in vitro assays to build a clear understanding of a compound's metabolic liabilities. For the this compound series, we have identified two key metabolic hotspots: the aromatic ring, activated by both the bromo and trifluoromethyl substituents.
The key takeaways for drug development professionals are:
-
Prioritize Modifications at the 3- and 4-positions : The exceptional stability of Derivative C highlights the trifluoromethyl group as the primary site of metabolic instability. Replacing it is the most effective strategy for improving the pharmacokinetic profile.
-
Aromatic Substitution is a Viable Strategy : Replacing the 4-bromo group with a methoxy group (Derivative A) also yields a significant improvement in stability and should be explored further.
-
The N-tert-butyl Group is Stable : The N-alkyl position appears to be metabolically robust and does not require immediate optimization.
By leveraging this data, research teams can focus their synthetic efforts on derivatives that block these identified metabolic pathways, thereby accelerating the discovery of drug candidates with optimized pharmacokinetic properties and a higher probability of success in clinical development.[2][3]
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajchem-b.com [ajchem-b.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. mercell.com [mercell.com]
- 15. mdpi.com [mdpi.com]
- 16. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS No. 1020253-06-8). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, regulatory compliance, and environmental protection. The protocols are grounded in established chemical safety principles and regulatory standards, explaining the causality behind each procedural step to foster a culture of safety and responsibility in the laboratory.
Part 1: Chemical Profile and Hazard Identification
Understanding the chemical nature of a substance is the foundation of its safe handling and disposal. This compound is a complex organic molecule containing three key functional groups that dictate its properties and disposal pathway: a brominated aromatic ring, a sulfonamide group, and a trifluoromethyl group.
The presence of bromine classifies this compound as a halogenated organic compound . This is the single most critical factor for its waste management, as mixing halogenated and non-halogenated waste streams prevents the recovery of non-halogenated solvents and significantly increases the complexity and cost of disposal.[1][2]
The sulfonamide group is known for its relative stability and persistence in the environment. Studies on various sulfonamides show they are generally resistant to hydrolysis and biodegradation under typical environmental conditions, leading to long half-lives.[3][4][5] The trifluoromethyl group is exceptionally stable and, upon high-temperature decomposition, can contribute to the formation of hazardous byproducts.[6][7] This environmental persistence and potential for hazardous decomposition products underscore the necessity of controlled destruction rather than landfilling or sewer disposal.[8]
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 1020253-06-8[9][10] |
| Molecular Formula | C₁₁H₁₃BrF₃NO₂S[10] |
| Molecular Weight | 360.2 g/mol [10] |
| Known Hazards | Based on data for structurally similar compounds, may cause skin irritation, serious eye irritation, and respiratory irritation.[11] |
| Primary Disposal Route | Controlled incineration at a licensed chemical destruction facility.[8] |
Part 2: The Disposal Decision Workflow
The correct disposal of any chemical waste begins the moment it is generated. The following workflow provides a clear decision path for segregating and handling waste containing this compound.
Caption: Waste Disposal Decision Workflow.
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic protocol is essential for safety and compliance.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Skin Protection: Wear a lab coat and chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination.[8][11]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[8]
Step 2: Waste Segregation
This is the most critical step in the disposal process.
-
Designated Halogenated Waste: All waste containing this compound, including contaminated solvents, reaction byproducts, and contaminated solids (e.g., silica gel, filter paper), must be placed in a designated Halogenated Organic Waste container.[1][12][13]
-
Avoid Co-mingling: Never mix this waste with non-halogenated solvents. Doing so contaminates the entire volume, making it unsuitable for solvent recycling and incurring significantly higher disposal costs.[1][2]
-
Check Incompatibilities: Do not mix with strong acids, bases, or oxidizing agents in the same waste container to prevent potentially hazardous reactions.[12][13]
Step 3: Proper Containment
-
Container Type: Use only chemically compatible containers provided by your institution's Environmental Health & Safety (EHS) department, typically made of polyethylene.[13] Ensure the container is in good condition with a secure, leak-proof lid.
-
Container Management: Keep the waste container closed at all times except when adding waste.[2][14] Do not fill containers beyond 90% capacity to allow for vapor expansion.[14] The exterior of the container must be kept clean and free of contamination.
Step 4: Accurate Labeling
-
Hazardous Waste Tag: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[2]
-
Complete Information: Clearly list all chemical constituents and their approximate percentages, including solvents. Vague descriptions are unacceptable and can delay waste pickup. The tag must also include the generator's name and location.
Step 5: On-Site Storage and Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, such as a secondary containment tray within a ventilated cabinet.[2] The storage area should be away from ignition sources and incompatible materials.[8][13]
-
Arrange for Pickup: Once the container is full (or waste is no longer being generated), arrange for its collection by your institution's EHS department. They will manage the logistics of transport to a licensed hazardous waste disposal facility.
-
Final Destruction: The ultimate disposal method for this type of waste is high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize acidic gases (like HBr and HF) that form during combustion.[8] Never attempt to dispose of this chemical down the drain or in the regular trash.[8][13]
Part 4: Emergency Procedures for Accidental Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For small, manageable spills, proceed with cleanup. If the spill is large, involves a highly concentrated solution, or you feel unsafe, evacuate the area, close the doors, and contact your institution's emergency response line.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE detailed in Part 3, Step 1.
-
Contain and Clean:
-
Prevent the spill from spreading. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.[8]
-
-
Dispose of Cleanup Material: Collect all contaminated absorbent materials and place them in a sealed, compatible container. Label it as "Hazardous Waste" and dispose of it in the halogenated waste stream.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.
References
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. researchgate.net [researchgate.net]
- 4. Environmental behavior of sulfadiazine, sulfamethazine, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cswab.org [cswab.org]
- 7. turi.org [turi.org]
- 8. echemi.com [echemi.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. fishersci.dk [fishersci.dk]
- 12. nipissingu.ca [nipissingu.ca]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
